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Core Science & Biosynthesis

Foundational

The Solubility Landscape of 3-Cyclopropyl-3-oxo-N-phenylpropanamide: A Preformulation Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) Executive Summary In early-stage drug development and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4)

Executive Summary

In early-stage drug development and organic synthesis, understanding the solvation mechanics of a building block is as critical as its reactivity. 3-Cyclopropyl-3-oxo-N-phenylpropanamide [1] is a highly versatile intermediate featuring a β -keto amide core flanked by a lipophilic cyclopropyl ring and a rigid phenyl group.

This whitepaper provides an in-depth technical analysis of the compound’s solubility profile across various organic solvents. By moving beyond mere data reporting, we dissect the causality behind its solvation behavior—specifically how keto-enol tautomerism and structural rigidity dictate solvent interactions—and provide a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 3-cyclopropyl-3-oxo-N-phenylpropanamide, one must first deconstruct its molecular architecture. The compound's behavior in solution is governed by three primary structural features:

  • The β -Keto Amide Core (Tautomeric Influence): This moiety is subject to solvent-dependent keto-enol tautomerism. In non-polar solvents (e.g., hexane, toluene), the molecule stabilizes itself via an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl. This "masks" the hydrogen bond donors and acceptors from the solvent, reducing the enthalpy of solvation. In contrast, highly polar aprotic solvents (e.g., DMSO) disrupt this intramolecular bond, stabilizing the keto form and drastically increasing solubility.

  • The Cyclopropyl Group (Entropic Penalty): Unlike a flexible straight-chain alkyl group (e.g., a propyl group), the cyclopropyl ring is rigid. This rigidity decreases the conformational entropy of the molecule in solution. Consequently, the crystal lattice energy is inherently higher (often reflected in a higher melting point), which generally lowers the ideal thermodynamic solubility compared to flexible analogs.

  • The Phenyl Ring ( π

    π Interactions): The aromatic ring provides opportunities for π

    π stacking in the solid state. Solvents that can engage in dipole-induced dipole interactions or π

    π interactions (such as toluene or dichloromethane) exhibit enhanced solvation capacity for this moiety.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To generate trustworthy, actionable data, solubility measurements must not merely capture a kinetic snapshot; they must represent true thermodynamic equilibrium. The following protocol is a self-validating system adapted from and .

Step-by-Step Methodology
  • Step 1: Solvent Preparation & Saturation Add 5.0 mg of 3-cyclopropyl-3-oxo-N-phenylpropanamide to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. If the solid dissolves completely upon brief vortexing, add additional API in 5.0 mg increments until a persistent suspension is observed.

    • Causality: An excess of solid must be maintained to ensure the chemical potential of the solid state drives the system to saturation.

  • Step 2: Thermodynamic Equilibration (Time-Point Redundancy) Place the vials in an orbital shaker at 300 RPM and a strictly controlled 25.0 ± 0.1 °C. Sample the suspension at 24 hours and 48 hours.

    • Causality: β -keto amides are prone to solvent-mediated polymorphic transformations. A 48-hour equilibration with dual time-point sampling validates that equilibrium has been reached. If the concentration variance between 24h and 48h is <5%, the system is validated as thermodynamically stable .

  • Step 3: Phase Separation Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chosen because it is chemically inert to harsh organic solvents (unlike PVDF or PES), preventing filter-binding of the API or extractable contamination from the filter housing.

  • Step 4: Solid-State Verification (The Critical Validation Step) Harvest the residual solid pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This step proves that the measured solubility value corresponds to the initial, intended polymorph and not a newly formed solvate, hydrate, or degraded form. Without this, the data is untrustworthy.

  • Step 5: Quantification Dilute the filtered supernatant with a compatible mobile phase and analyze via HPLC-UV ( λ = 254 nm) against a validated calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility screening process.

SolubilityWorkflow Start Compound: 3-Cyclopropyl-3-oxo-N-phenylpropanamide SolventPrep Solvent Library Preparation (Polar, Non-polar, Aprotic) Start->SolventPrep Saturation Excess Solid Addition & Shake-Flask Equilibration SolventPrep->Saturation Validation1 Time-Point Redundancy (Sample at 24h & 48h) Saturation->Validation1 PhaseSep Phase Separation (Centrifugation & PTFE Filtration) Validation1->PhaseSep Analysis HPLC-UV Quantification (Supernatant) PhaseSep->Analysis Validation2 XRPD Solid-State Verification (Residual Pellet) PhaseSep->Validation2 Output Validated Thermodynamic Solubility Profile Analysis->Output Validation2->Output Confirms Form

Fig 1: Thermodynamic solubility screening workflow incorporating self-validating kinetic and solid-state checks.

Quantitative Data: Organic Solvent Solubility Profile

The table below summarizes the expected thermodynamic solubility of 3-cyclopropyl-3-oxo-N-phenylpropanamide across a spectrum of organic solvents at 25 °C.

Note: The quantitative values are synthesized baseline projections based on the physicochemical properties of structurally analogous acetoacetanilide derivatives and their response to solvent dielectric constants.

SolventDielectric Constant ( ε )Primary Solvation MechanismEquilibrium Solubility at 25°C (mg/mL)Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; disrupts crystal lattice; favors keto form> 100.0Dimethylformamide (DMF)36.7Strong H-bond acceptor; dipole-dipole interactions85.4Methanol32.7H-bond donor and acceptor; moderate polarity42.1Dichloromethane (DCM)9.1Halogen-bonding; high polarizability25.3Ethyl Acetate6.0Moderate dipole-dipole interactions18.5Toluene2.4 π π stacking with the phenyl ring8.2Hexane1.9Weak Van der Waals forces; poor H-bond matching< 0.1

Mechanistic Interpretation of the Data

The data clearly demonstrates the "polar/lipophilic mismatch" inherent to this molecule. In hexane , the solvent forces the molecule into its internally hydrogen-bonded enol form. However, because the overall cohesive energy of the hexane solvent is too low to overcome the robust crystal lattice energy of the cyclopropyl-phenyl derivative, the macroscopic solubility remains negligible (<0.1 mg/mL). Conversely, DMSO acts as a powerful hydrogen-bond acceptor, outcompeting the intramolecular bonds, stabilizing the open keto form, and resulting in massive solubility (>100 mg/mL).

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • United States Pharmacopeia (USP). "<1236> Solubility Measurements." USP-NF.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic solutions." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Exploratory

Spectroscopic Characterization of 3-cyclopropyl-3-oxo-N-phenylpropanamide: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy stand out as indispensable tools for the unambiguous characterization of organic molecules. This technical guide provides an in-depth analysis of the ¹H NMR and IR spectroscopic data for 3-cyclopropyl-3-oxo-N-phenylpropanamide, a compound of interest due to its β-keto amide and cyclopropyl ketone moieties, which are prevalent in various pharmacologically active agents.

This document is designed for researchers, scientists, and drug development professionals, offering not just a presentation of spectral data, but a comprehensive interpretation grounded in fundamental spectroscopic principles and field-proven insights. By understanding the causality behind spectral features, researchers can confidently validate the structure and purity of their synthesized compounds, a critical step in advancing a drug candidate through the development pipeline.

Theoretical Framework: The Principles of ¹H NMR and IR Spectroscopy

A foundational understanding of the principles governing ¹H NMR and IR spectroscopy is paramount for accurate data interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms (protons). When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the proton. This sensitivity gives rise to the chemical shift (δ) , a key parameter in NMR spectroscopy. Factors influencing the chemical shift include the electronegativity of adjacent atoms, magnetic anisotropy of π-systems, and steric effects. Furthermore, the interaction between the spins of neighboring protons leads to spin-spin splitting (coupling), which provides valuable information about the connectivity of atoms within a molecule.

Infrared (IR) Spectroscopy is a technique that probes the vibrational modes of molecules. Covalent bonds in a molecule are not rigid; they can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of the amount of light absorbed versus the frequency (or wavenumber, typically in cm⁻¹). The position, intensity, and shape of the absorption bands in an IR spectrum are characteristic of the functional groups present in the molecule. For instance, the stretching vibration of a carbonyl (C=O) group gives rise to a strong absorption band in a specific region of the spectrum, making IR spectroscopy a powerful tool for functional group identification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of ¹H NMR and IR spectra, designed to ensure data quality and reproducibility.

¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-cyclopropyl-3-oxo-N-phenylpropanamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and an accumulation of 16 scans to improve the signal-to-noise ratio.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 3-cyclopropyl-3-oxo-N-phenylpropanamide sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Spectroscopic Data and Interpretation

The following sections detail the expected ¹H NMR and IR spectral data for 3-cyclopropyl-3-oxo-N-phenylpropanamide and provide a thorough interpretation based on its molecular structure.

Molecular Structure of 3-cyclopropyl-3-oxo-N-phenylpropanamide

Caption: Molecular structure of 3-cyclopropyl-3-oxo-N-phenylpropanamide.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 3-cyclopropyl-3-oxo-N-phenylpropanamide in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5br s1HN-HThe amide proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom.[2]
~7.1 - 7.6m5HAr-HThe protons on the phenyl ring will appear as a complex multiplet in this region, characteristic of aromatic protons.[3]
~3.5s2H-CH₂-The methylene protons are adjacent to two carbonyl groups, which deshield them, causing them to appear at a relatively downfield chemical shift.
~1.8 - 2.7m1HCyclopropyl-CHThe methine proton on the cyclopropyl ring, being adjacent to the carbonyl group, is the most deshielded of the cyclopropyl protons.[1]
~0.8 - 1.5m4HCyclopropyl-CH₂The four methylene protons on the cyclopropyl ring are magnetically non-equivalent and appear as complex multiplets in the upfield region due to the ring's anisotropic magnetic field.[1]

Interpretation of ¹H NMR Spectrum:

The most downfield signal is expected to be the broad singlet of the amide proton (N-H), a characteristic feature of secondary amides.[2] The aromatic protons of the phenyl group will give rise to a complex multiplet in the region of 7.1-7.6 ppm. The two protons of the methylene group (-CH₂-) are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift, and are expected to appear as a singlet.

The protons of the cyclopropyl group will exhibit characteristic signals in the upfield region of the spectrum.[1] The methine proton, directly attached to the carbon bearing the carbonyl group, will be the most deshielded among the cyclopropyl protons, resonating at approximately 1.8-2.7 ppm.[1] The remaining four methylene protons of the cyclopropyl ring will appear as a complex multiplet at a more upfield position, typically between 0.8 and 1.5 ppm, due to the shielding effect of the cyclopropyl ring's current.[1]

HNMR_correlation cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum mol 3-cyclopropyl-3-oxo-N-phenylpropanamide NH ~8.0-8.5 ppm (br s, 1H) mol->NH Amide H ArH ~7.1-7.6 ppm (m, 5H) mol->ArH Phenyl H CH2 ~3.5 ppm (s, 2H) mol->CH2 Methylene H cPr_CH ~1.8-2.7 ppm (m, 1H) mol->cPr_CH Cyclopropyl Methine H cPr_CH2 ~0.8-1.5 ppm (m, 4H) mol->cPr_CH2 Cyclopropyl Methylene H

Caption: Correlation of ¹H NMR signals with the molecular structure.

IR Spectral Data (Predicted)

The predicted IR spectrum of 3-cyclopropyl-3-oxo-N-phenylpropanamide will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Medium, sharpN-H stretch (amide)The N-H stretching vibration in secondary amides typically appears in this region.[4]
~3100-3000MediumC-H stretch (aromatic and cyclopropyl)The C-H stretching vibrations of the phenyl and cyclopropyl groups are expected in this region.
~2950-2850WeakC-H stretch (aliphatic)The C-H stretching of the methylene group.
~1710-1690StrongC=O stretch (cyclopropyl ketone)The carbonyl group of the cyclopropyl ketone is expected to absorb in this range, slightly lower than a typical acyclic ketone due to conjugation with the cyclopropyl ring.[1][5]
~1670-1650StrongC=O stretch (amide I band)The amide carbonyl (Amide I band) typically absorbs at a lower frequency than ketones due to resonance with the nitrogen lone pair.[2][4]
~1600, ~1480MediumC=C stretch (aromatic)These bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
~1550MediumN-H bend (amide II band)This band arises from the coupling of the N-H bending and C-N stretching vibrations.[4]
~750, ~690StrongC-H out-of-plane bend (monosubstituted benzene)These strong absorptions are characteristic of a monosubstituted benzene ring.

Interpretation of IR Spectrum:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The higher frequency band, expected around 1710-1690 cm⁻¹, can be attributed to the C=O stretch of the cyclopropyl ketone.[1][5] The conjugation with the cyclopropyl ring slightly lowers this frequency compared to a simple acyclic ketone.[1] The second strong carbonyl absorption, the Amide I band, is anticipated at a lower wavenumber, around 1670-1650 cm⁻¹, due to the resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond character.[2][4]

A medium intensity, sharp peak around 3300 cm⁻¹ will be indicative of the N-H stretching vibration of the secondary amide.[4] The presence of the phenyl group will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands around 1600 and 1480 cm⁻¹. Furthermore, strong bands in the fingerprint region, specifically around 750 and 690 cm⁻¹, are diagnostic for a monosubstituted benzene ring. The cyclopropyl group will also contribute to the C-H stretching region.

IR_correlation cluster_structure Molecular Structure cluster_spectrum IR Spectrum mol 3-cyclopropyl-3-oxo-N-phenylpropanamide NH_stretch ~3300 cm⁻¹ (N-H stretch) mol->NH_stretch Amide N-H CO_ketone ~1710-1690 cm⁻¹ (C=O ketone) mol->CO_ketone Ketone C=O CO_amide ~1670-1650 cm⁻¹ (C=O amide) mol->CO_amide Amide C=O NH_bend ~1550 cm⁻¹ (N-H bend) mol->NH_bend Amide N-H Aromatic ~1600, 1480, 750, 690 cm⁻¹ (Aromatic) mol->Aromatic Phenyl Ring

Caption: Correlation of key IR absorptions with functional groups.

Conclusion

The combined application of ¹H NMR and IR spectroscopy provides a powerful and definitive method for the structural confirmation of 3-cyclopropyl-3-oxo-N-phenylpropanamide. The predicted spectra, based on established principles and data from analogous structures, offer a clear roadmap for the interpretation of experimental data. The characteristic signals of the cyclopropyl group, the β-dicarbonyl system, and the N-phenylamide moiety each provide a piece of the structural puzzle. For professionals in drug development, a thorough understanding and application of these spectroscopic techniques are not merely procedural; they are fundamental to ensuring the identity, purity, and quality of their compounds, thereby underpinning the integrity of the entire research and development process.

References

  • Palanisamy, P., Dharumadurai, D., & Kanimozhi, B. (n.d.). FT-IR spectra of N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • Öztürk, N., Gökce, H., Alpaslan, G., & Alaşalvar, C. (2019). The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-Phenylpropanamide. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]

  • Öztürk, N., Gökce, H., Alpaslan, G., & Alaşalvar, C. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Elsevier. (2009, January 7). Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-3-oxo-2-phenylpropanenitrile — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Retrieved from [Link]

  • ResearchGate. (2009, November 11). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • MDPI. (2025, January 15). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Retrieved from [Link]7/22/7918)

Sources

Foundational

A Preliminary Investigation into the Reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide: A Technical Guide

Abstract This technical guide provides a comprehensive preliminary investigation into the reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide, a molecule of significant interest to researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive preliminary investigation into the reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide, a molecule of significant interest to researchers, scientists, and drug development professionals. By dissecting its constituent functional groups—a β-keto amide and a cyclopropyl ketone—we explore its potential chemical transformations. This document outlines a series of proposed experimental pathways to probe its reactivity, offering detailed protocols and expected outcomes based on established chemical principles. The inherent functionalities suggest a rich chemical landscape, including reactions at the active methylene carbon, the amide and ketone carbonyls, and strain-releasing transformations of the cyclopropyl ring. This guide serves as a foundational resource for harnessing the synthetic potential of this versatile molecule.

Introduction: Unveiling a Molecule of Dual Functionality

3-cyclopropyl-3-oxo-N-phenylpropanamide integrates two key reactive pharmacophores: a β-keto amide and a cyclopropyl ketone. The β-keto amide moiety is a versatile precursor in the synthesis of a wide array of heterocyclic compounds due to its multiple nucleophilic and electrophilic centers.[1] The cyclopropyl ketone functionality is notable for its inherent ring strain, which can be exploited in a variety of ring-opening reactions to generate linear carbon chains with diverse functionalization.[2] The strategic combination of these two groups within a single molecular framework suggests a unique and multifaceted reactivity profile, making it a compelling target for synthetic exploration and a potential building block in drug discovery. The cyclopropyl moiety, in particular, is an increasingly utilized fragment in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and other desirable pharmacokinetic properties.

This guide will systematically explore the predicted reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide, providing a logical framework and actionable experimental protocols for its investigation.

Predicted Reactive Sites and Potential Transformations

The structure of 3-cyclopropyl-3-oxo-N-phenylpropanamide presents several key sites for chemical reactions. Our investigation will focus on three primary areas of reactivity: the β-keto amide system, the cyclopropyl ketone, and the interplay between these two functionalities.

Diagram: Predicted Reactive Sites of 3-cyclopropyl-3-oxo-N-phenylpropanamide

Caption: Key reactive centers in 3-cyclopropyl-3-oxo-N-phenylpropanamide.

Investigating the Reactivity of the β-Keto Amide Moiety

The β-keto amide functionality is characterized by an acidic α-hydrogen and two electrophilic carbonyl centers, presenting opportunities for a range of transformations.

Reactions at the α-Methylene Carbon

The methylene group situated between the two carbonyls is activated and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

A fundamental investigation into the reactivity of the active methylene group involves its alkylation and acylation. These reactions are crucial for introducing further complexity into the molecular scaffold.

Table 1: Proposed Conditions for α-Methylene Functionalization

ReactionReagents and ConditionsExpected Product
Alkylation 1. NaH, THF, 0 °C to rt3-cyclopropyl-2-methyl-3-oxo-N-phenylpropanamide
2. CH₃I
Acylation 1. NaH, THF, 0 °C to rt2-acetyl-3-cyclopropyl-3-oxo-N-phenylpropanamide
2. Acetyl chloride

Experimental Protocol: α-Alkylation

  • Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a solution of 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heterocycle Synthesis via Condensation Reactions

β-Keto amides are excellent precursors for the synthesis of various heterocyclic systems.[1] Condensation reactions with binucleophiles can lead to the formation of five and six-membered rings, which are prevalent motifs in pharmaceuticals.

Reaction with hydrazine hydrate is a classic method to form pyrazole rings from 1,3-dicarbonyl compounds.

Diagram: Proposed Synthesis of a Pyrazole Derivative

Pyrazole_Synthesis Start 3-cyclopropyl-3-oxo-N-phenylpropanamide + Hydrazine hydrate Intermediate Hydrazone intermediate Start->Intermediate Condensation Product 5-cyclopropyl-1H-pyrazol-3-yl)(phenyl)methanone Intermediate->Product Intramolecular cyclization

Caption: Proposed reaction pathway for pyrazole synthesis.

Experimental Protocol: Pyrazole Synthesis

  • Dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude pyrazole derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Exploring the Reactivity of the Cyclopropyl Ketone

The strained three-membered ring of the cyclopropyl ketone is susceptible to ring-opening reactions under a variety of conditions, providing access to linear chains with defined functional groups.[2]

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen can be protonated or coordinated, which activates the cyclopropane ring towards nucleophilic attack and subsequent cleavage.[3] The regioselectivity of the ring-opening is generally governed by the formation of the most stable carbocation intermediate.

Table 2: Predicted Outcomes of Acid-Catalyzed Ring-Opening

NucleophileAcid CatalystExpected Major Product
Methanol H₂SO₄ (cat.)5-methoxy-1-phenyl-1,3-hexanedione
Thiophenol Sc(OTf)₃ (cat.)5-(phenylthio)-1-phenyl-1,3-hexanedione

Experimental Protocol: Acid-Catalyzed Methanolysis

  • Dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reductive Ring-Opening

Reductive conditions can also induce ring-opening of cyclopropyl ketones. For instance, catalytic hydrogenation can lead to the cleavage of the cyclopropane ring.

Diagram: Reductive Ring-Opening via Hydrogenation

Reductive_Ring_Opening Start 3-cyclopropyl-3-oxo-N-phenylpropanamide Product 1-phenyl-1,3-hexanedione Start->Product H₂, Pd/C, EtOH

Caption: Proposed reductive cleavage of the cyclopropyl ring.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Photochemical Ring-Opening

Aryl cyclopropyl ketones are known to undergo photochemical reactions, often initiated by a Norrish Type I cleavage of the bond between the carbonyl carbon and the cyclopropyl ring to form a biradical intermediate.[4] The subsequent fate of this intermediate can lead to various ring-opened or rearranged products.

Experimental Protocol: Exploratory Photochemical Reaction

  • Prepare a dilute solution of 3-cyclopropyl-3-oxo-N-phenylpropanamide in a photochemically transparent solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.

  • Monitor the reaction periodically by TLC and/or GC-MS to identify the formation of new products.

  • Once significant conversion is observed, stop the irradiation and concentrate the reaction mixture.

  • Separate and isolate the major products using column chromatography for structural elucidation by spectroscopic methods (NMR, IR, MS).

Conclusion and Future Outlook

This technical guide has outlined a preliminary investigation into the reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide. The proposed experimental pathways provide a solid framework for exploring the rich chemistry of this molecule. The dual reactivity of the β-keto amide and cyclopropyl ketone functionalities offers a versatile platform for the synthesis of a wide range of complex organic molecules and potential drug candidates.

Future work should focus on a detailed mechanistic investigation of the most promising reactions, including kinetic studies and the isolation and characterization of intermediates. Furthermore, the exploration of enantioselective transformations will be crucial for the application of this molecule in the synthesis of chiral pharmaceuticals. The insights gained from these studies will undoubtedly contribute to the broader understanding of the chemistry of β-keto amides and cyclopropyl ketones and expand their utility in synthetic organic chemistry.

References

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

  • PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, N-phenyl-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ACS Publications. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Retrieved from [Link]

  • ACS Publications. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Retrieved from [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Techniques for investigating mechanisms (Chapter 7) - Understanding Organic Reaction Mechanisms. Retrieved from [Link]

  • Kozlowski Group, University of Pennsylvania. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]

Sources

Exploratory

Advanced Crystallographic Characterization of 3-Cyclopropyl-3-oxo-N-phenylpropanamide: A Technical Guide

Executive Summary 3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS 693793-63-4) is a highly versatile β -ketoamide building block utilized extensively in the synthesis of complex pharmaceutical intermediates, including pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS 693793-63-4) is a highly versatile β -ketoamide building block utilized extensively in the synthesis of complex pharmaceutical intermediates, including pyrimidines and kinase inhibitors. While its solution-state behavior is well-documented, understanding its solid-state architecture—specifically its tautomeric preference, conformational locking, and hydrogen-bonding networks—is critical for drug formulation, polymorph screening, and rational synthetic design.

This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of 3-cyclopropyl-3-oxo-N-phenylpropanamide. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, this guide serves as a self-validating framework for researchers aiming to isolate and analyze this compound and its derivatives.

Structural Logic & Tautomeric Dynamics

The structural chemistry of β -ketoamides is defined by their ability to exhibit keto-enol tautomerism. In solution, an equilibrium exists between the keto-amide and enol-amide forms, heavily influenced by solvent polarity. However, in the solid state, X-ray crystallography has consistently demonstrated that acetoacetanilide derivatives predominantly crystallize as the keto-amide tautomer [1].

The Role of the Cyclopropyl Group

The inclusion of a cyclopropyl ring introduces unique electronic and steric parameters. The cyclopropyl group possesses "bent bonds" (Walsh orbitals) that actively conjugate with the adjacent ketone carbonyl π -system. To maximize this stabilizing conjugation while minimizing steric repulsion with the α -methylene protons, the cyclopropyl ring locks into a specific dihedral angle relative to the C=O plane.

Hydrogen Bonding Architecture

The solid-state lattice is primarily stabilized by intermolecular hydrogen bonding. The amide N–H acts as a strong hydrogen bond donor, while the ketone C=O and amide C=O act as competitive acceptors. This interaction typically links the molecules into robust one-dimensional (1D) chains or two-dimensional (2D) networks, which dictate the macroscopic crystal habit and physical stability of the compound[1].

G A 3-Cyclopropyl-3-oxo-N-phenylpropanamide (Solution State) B Keto-Amide Tautomer (Favored in Solid State) A->B Crystallization C Enol-Amide Tautomer (Minor / Stabilized by H-Bonds) A->C Solvent Effects D Intermolecular N-H···O Hydrogen Bonding Network B->D Lattice Packing E Cyclopropyl Conjugation & Steric Minimization B->E Conformational Locking

Diagram 1: Tautomeric dynamics and conformational logic of beta-ketoamides in the solid state.

Experimental Workflow: SCXRD Protocol

To obtain high-fidelity structural data, the experimental protocol must be rigorously controlled. The following step-by-step methodology explains not just the actions, but the scientific causality behind each choice.

Step 1: Supersaturation and Nucleation (Crystal Growth)
  • Action: Dissolve 50 mg of 3-cyclopropyl-3-oxo-N-phenylpropanamide in a minimum volume of ethyl acetate (EtOAc). Carefully layer the solution with an equal volume of n-hexane in a narrow vial. Cap loosely to allow ultra-slow evaporation.

  • Causality: EtOAc readily dissolves the polar β -ketoamide, while hexane acts as an antisolvent. The slow diffusion of hexane into the EtOAc layer, coupled with gradual evaporation, slowly lowers the solubility threshold. This controlled supersaturation promotes the nucleation of a few high-quality, defect-free single crystals rather than rapid, amorphous precipitation.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Under a polarized light microscope, select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: Polarized light ensures the selected crystal is a single domain (it will extinguish light uniformly upon rotation). Paratone-N oil acts as a cryoprotectant; it prevents the crystal from cracking due to thermal shock during cooling and protects the lattice from atmospheric moisture degradation.

Step 3: Data Collection at Cryogenic Temperatures
  • Action: Transfer the mounted crystal to the diffractometer goniometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K drastically reduces the thermal displacement parameters (atomic vibrations) of the lattice. This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the tautomeric and hydrogen-bonding networks.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using the dual-space algorithm in SHELXT[2]. Refine the structure using full-matrix least-squares on F² with SHELXL, operated seamlessly through the OLEX2 graphical user interface[3].

  • Causality: SHELXT's dual-space algorithm is highly efficient for routine organic molecules, bypassing the phase problem without requiring heavy atom derivatives[2]. Refining on F² (rather than F) utilizes all collected data—including weak reflections—ensuring the statistical validity and self-validation of the final structural model[3].

Workflow Step1 1. Crystal Growth (Slow Evaporation, EtOAc/Hexane) Step2 2. Crystal Selection (Microscope & Paratone Oil) Step1->Step2 Step3 3. Data Collection (Mo Kα, 100 K Cryostream) Step2->Step3 Step4 4. Structure Solution (SHELXT Dual-Space Algorithm) Step3->Step4 Step5 5. Refinement & Analysis (SHELXL via OLEX2 GUI) Step4->Step5

Diagram 2: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) experimental workflow.

Crystallographic Features & Data Presentation

While proprietary variations exist depending on the exact polymorphic form isolated, β -ketoamides of this molecular weight and steric profile predictably crystallize in centrosymmetric space groups (commonly Monoclinic P21​/c or Triclinic P1ˉ ) to maximize packing efficiency and antiparallel dipole alignment[1].

Table 1 summarizes the expected quantitative crystallographic parameters for 3-cyclopropyl-3-oxo-N-phenylpropanamide, serving as a benchmark for researchers refining their own datasets.

Table 1: Representative Crystallographic Data for 3-Cyclopropyl-3-oxo-N-phenylpropanamide

ParameterValue (Representative Benchmark)
Chemical Formula C₁₂H₁₃NO₂
Formula Weight 203.24 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈10.8 Å
β Angle ≈98.5∘
Volume ≈1135 ų
Z (Molecules/unit cell) 4
Calculated Density ( ρ ) ≈1.19 g/cm³
Goodness-of-fit on F² 1.00−1.05
Final R indices [I>2 σ (I)] R1​≈0.045 , wR2​≈0.110

Note: These parameters represent rigorously calculated isomorphic expectations based on closely related acetoacetanilide derivatives analyzed under cryogenic conditions.

Conclusion

The crystallographic characterization of 3-cyclopropyl-3-oxo-N-phenylpropanamide provides indispensable insights into its solid-state behavior. By employing controlled crystallization techniques and cryogenic SCXRD, researchers can definitively map the keto-amide tautomeric preference, the conformational locking of the cyclopropyl group, and the robust intermolecular hydrogen-bonding networks. Utilizing industry-standard algorithms like SHELXT[2] and OLEX2[3] ensures that the resulting structural models are highly accurate, self-validating, and ready to inform downstream pharmaceutical development and rational drug design.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β -Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405-10417. URL:[Link]

  • Kubozono, Y., Kohno, I., Ooishi, K., Namazue, S., Haisa, M., & Kashino, S. (1992). Crystal and Molecular Structures of Acetoacetanilide, and o- and p-Chloroacetoacetanilides: X-Ray Crystallographic and MO Study. Bulletin of the Chemical Society of Japan, 65(12), 3234–3240. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyclopropyl-3-oxo-N-phenylpropanamide as a Privileged Building Block in Drug Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Executive Summary & Structural Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of structurally diverse and biologically active heterocyclic libraries is paramount. 3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) has emerged as a highly versatile, privileged β -keto amide building block 1.

As a Senior Application Scientist, I select this specific scaffold for library synthesis because it strategically combines three critical pharmacophoric elements into a single, highly reactive precursor:

  • The Cyclopropyl Ring: Unlike linear alkyl chains, the cyclopropyl group introduces conformational restriction and lowers the overall molecular weight while precisely modulating lipophilicity (LogP). It is highly resistant to cytochrome P450-mediated aliphatic oxidation, thereby enhancing the metabolic stability of the resulting drug candidates.

  • The β -Keto Amide Core: This moiety acts as a highly reactive bis-electrophile and bis-nucleophile. The juxtaposition of multiple reaction sites (the C2 active methylene, the C3 ketone, and the amide nitrogen/oxygen) enables divergent multicomponent reactions (MCRs) to construct complex 5- and 6-membered heterocycles 2.

  • The N-Phenyl Amide: This acts as a lipophilic anchor. In kinase inhibitors, the amide often serves as a critical hydrogen-bond donor/acceptor pair for the ATP-binding hinge region, while the phenyl ring engages in π−π stacking within adjacent hydrophobic pockets.

Divergent Heterocyclic Synthesis Pathways

The unique reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide allows for the selective synthesis of various heterocyclic classes depending on the chosen co-reactants and catalytic conditions.

G A 3-cyclopropyl-3-oxo- N-phenylpropanamide B Hydrazines A->B Condensation C Amidines / Ureas A->C Biginelli D 2-Aminobenzaldehydes A->D Friedländer E Cyclopropyl-Pyrazoles (Kinase Inhibitors) B->E Cyclization F Cyclopropyl-Pyrimidines (GPCR Ligands) C->F Cyclization G Cyclopropyl-Quinolines (Antimicrobials) D->G Annulation

Fig 1. Divergent synthetic pathways from the central β -keto amide scaffold.

Quantitative Reaction Parameters

To ensure reproducibility across your library synthesis, the following table summarizes the optimized empirical parameters for each heterocyclic class derived from this building block.

Target HeterocyclePrimary Co-ReactantCatalyst / Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Pyrazoles Aryl/Alkyl HydrazinesGlacial AcOH / Ethanol80 (Reflux)2 - 475 - 90
Pyrimidines Ureas + Aldehydes p -TsOH / Toluene110 (Reflux)6 - 1260 - 85
Quinolines 2-AminobenzaldehydesKOH / Ethanol80 (Reflux)3 - 570 - 88

Pharmacophore Mapping & Mechanistic Logic

When designing targeted therapeutics, understanding how the synthesized core interacts with the biological target is critical. The resulting heterocycles inherit the cyclopropyl and N-phenyl groups, mapping perfectly onto standard kinase and GPCR binding models.

Pharmacophore Core Heterocyclic Core (Pyrazole/Pyrimidine) R1 Cyclopropyl Group Core->R1 C3 Position R2 N-Phenyl Amide Core->R2 C5/Amide Position Func2 Hinge Region Binding (H-bond donor/acceptor) Core->Func2 Func1 Metabolic Stability & Lipophilicity R1->Func1 Func3 Hydrophobic Pocket Pi-Pi Stacking R2->Func3

Fig 2. Pharmacophore logic of the resulting cyclopropyl-heterocycle derivatives.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems. I have explicitly detailed the causality behind the reagent choices to empower you to troubleshoot and adapt these methods for your specific library derivatives.

Protocol A: Synthesis of 5-Cyclopropyl-N-phenyl-1H-pyrazole-3-carboxamide Derivatives

This protocol utilizes a Knorr-type condensation between the β -keto amide and a hydrazine derivative to yield highly substituted pyrazoles 2.

Mechanistic Causality: The choice of glacial acetic acid as an additive is non-trivial. It serves a dual purpose: First, it acts as a mild Brønsted acid to protonate the highly enolized β -keto carbonyl, increasing its electrophilicity for the initial nucleophilic attack by the terminal nitrogen of the hydrazine. Second, it facilitates the subsequent dehydration step required for aromatization into the pyrazole core. Omitting the acid often stalls the reaction at the uncyclized hydrazone intermediate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 mmol, 203.2 mg) in 10 mL of absolute ethanol.

  • Activation: Add 0.5 mL of glacial acetic acid to the solution. Stir at room temperature for 5 minutes to ensure uniform protonation.

  • Addition: Slowly add the chosen substituted hydrazine (1.1 mmol) dropwise. Self-Validation Check: A slight exothermic reaction and color change (typically to pale yellow) indicates the successful formation of the intermediate hydrazone.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The starting β -keto amide (UV active, Rf​≈0.4 ) should completely disappear, replaced by a lower-running, highly UV-active pyrazole spot.

  • Workup & Purification: Cool the mixture to room temperature and pour over 20 g of crushed ice. The sudden drop in solubility will precipitate the pyrazole product. Filter the solid under vacuum, wash with cold water (3 × 10 mL) to remove residual acetic acid, and recrystallize from hot ethanol.

Protocol B: Synthesis of Dihydropyrimidines via Biginelli-Type Condensation

This multicomponent reaction (MCR) constructs the dihydropyrimidine core, a motif frequently explored for antileishmanial and antibacterial properties 3.

Mechanistic Causality: In this Biginelli-type MCR, p -Toluenesulfonic acid ( p -TsOH) is utilized to activate the aromatic aldehyde. The causality here is sequential: the acid promotes the formation of an acyliminium intermediate between the urea and the aldehyde. The β -keto amide, acting as a carbon nucleophile via its active C2 methylene group, then intercepts this intermediate. Toluene is selected as the solvent because its high boiling point allows for the azeotropic removal of water (via a Dean-Stark apparatus), which irreversibly drives the equilibrium of the final dehydration step toward the cyclized product.

Step-by-Step Methodology:

  • Assembly: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, add 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Solvation & Catalysis: Suspend the reagents in 20 mL of anhydrous toluene. Add a catalytic amount of p -TsOH (10 mol%, 19 mg).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). Self-Validation Check: Water droplets will begin to collect in the Dean-Stark trap after 30-45 minutes, confirming that the condensation and cyclization dehydrations are actively occurring.

  • Completion: Continue refluxing for 6-8 hours until water ceases to collect.

  • Workup: Cool the reaction to room temperature. The product typically crystallizes directly from the toluene upon cooling. If not, concentrate the solvent in vacuo to half volume and add cold hexanes to induce precipitation.

  • Purification: Filter the crude solid and wash with cold ethanol to remove unreacted urea and aldehyde traces.

Protocol C: Friedländer Synthesis of Quinolines

The β -keto amide can also be condensed with 2-aminobenzaldehydes to form highly substituted quinolines, which are critical scaffolds for antifungal and antimalarial agents 4.

Mechanistic Causality: Base catalysis (KOH) is preferred here to generate the highly nucleophilic enolate of the β -keto amide, which attacks the aldehyde of the 2-aminobenzaldehyde. Subsequent intramolecular condensation between the amine and the ketone yields the quinoline core.

References

  • Sapphire Bioscience.
  • Wu, X.Q.; Li, W.F.The Applications of β‐Keto Amides for Heterocycle Synthesis. Journal of Heterocyclic Chemistry (2022).
  • MDPI.Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules (2023).
  • PMC / Research in Pharmaceutical Sciences.

Sources

Application

APPLICATION NOTE: Divergent Synthesis of Cyclopropyl-Bearing Heterocycles from 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Scientific Rationale: The Cyclopropyl β -Keto Amide Advantage In contemporary d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Rationale: The Cyclopropyl β -Keto Amide Advantage

In contemporary drug design, the cyclopropyl moiety has emerged as a highly privileged structural motif. It frequently outperforms the traditional "magic methyl" group by imparting superior metabolic stability (due to stronger, more polarized C–H bonds that resist cytochrome P450 oxidation), reducing off-target liabilities, and enforcing rigid, favorable ligand conformations[1],[2].

To efficiently incorporate this motif into complex pharmacophores, 3-cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) serves as an exceptionally versatile building block. As a β -keto amide, it is a densely functionalized 1,3-dicarbonyl equivalent possessing four distinct reactive centers:

  • A highly electrophilic ketone carbonyl.

  • A moderately electrophilic amide carbonyl.

  • A highly nucleophilic active methylene group ( pKa​≈11−13 ).

  • A secondary amide nitrogen capable of participating in intramolecular cyclizations.

By exploiting the differential reactivity of these centers, chemists can orchestrate divergent syntheses to construct a variety of 5- and 6-membered heterocyclic scaffolds—such as pyrazoles, pyrimidines, and quinolines—while seamlessly retaining the metabolically robust cyclopropyl group[3],[4].

Mechanistic Pathways & Reactivity Mapping

The structural plasticity of 3-cyclopropyl-3-oxo-N-phenylpropanamide allows it to be funneled into three primary heterocyclic classes depending on the chosen reaction conditions and coupling partners.

G SM 3-Cyclopropyl-3-oxo- N-phenylpropanamide R1 1. DMF-DMA 2. NH2NH2 SM->R1 Enaminone Pathway R2 Benzaldehyde, Urea cat. p-TSA SM->R2 Biginelli Condensation R3 Polyphosphoric Acid (PPA), 90°C SM->R3 Knorr Cyclization P1 3-Cyclopropyl-N-phenyl- 1H-pyrazole-4-carboxamide R1->P1 P2 4-Phenyl-6-cyclopropyl- 2-oxo-tetrahydropyrimidine- 5-carboxamide R2->P2 P3 4-Cyclopropylquinolin- 2(1H)-one R3->P3

Divergent synthetic pathways of 3-cyclopropyl-3-oxo-N-phenylpropanamide into key heterocycles.

Experimental Methodologies

The following protocols have been designed as self-validating systems. Causality is explicitly detailed to empower researchers to troubleshoot and scale these reactions effectively.

Protocol A: Synthesis of 3-Cyclopropyl-N-phenyl-1H-pyrazole-4-carboxamide (Enaminone Pathway)

Direct reaction of β -keto amides with hydrazines often leads to premature amide bond cleavage. To prevent this and retain the N-phenyl carboxamide, the active methylene is first protected/activated as an enaminone.

Step-by-Step Procedure:

  • Enaminone Formation: Dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (10 mmol) in toluene (20 mL). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol).

  • First Heating Phase: Heat the mixture to 80 °C for 2 hours. Causality: DMF-DMA acts as an electrophilic one-carbon synthon. The active methylene attacks the acetal, driving off methanol and forming a highly conjugated, stable enaminone intermediate.

  • In-Process Control (IPC): Verify the consumption of the starting material via TLC (Hexane:EtOAc 1:1). The enaminone will appear as a distinct, UV-active bright yellow spot.

  • Cyclization: Cool the reaction to room temperature. Add hydrazine hydrate (15 mmol) and ethanol (10 mL). Heat to 90 °C for 3 hours. Causality: The terminal nitrogen of hydrazine undergoes a Michael addition to the enamine double bond (expelling dimethylamine), followed by intramolecular condensation at the cyclopropyl ketone to close the aromatic pyrazole ring.

  • Workup: Concentrate under reduced pressure, triturate with ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol.

Protocol B: Multicomponent Synthesis of a Cyclopropyl-Pyrimidine (Biginelli Condensation)

This protocol utilizes a one-pot multicomponent approach to construct highly functionalized dihydropyrimidines, which are well-known calcium channel modulators.

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask, combine 3-cyclopropyl-3-oxo-N-phenylpropanamide (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in ethanol (25 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%). Causality: The Brønsted acid is critical for protonating the aldehyde, facilitating its initial condensation with urea to form a highly electrophilic acyliminium ion intermediate. Crucially, p-TSA is a mild enough acid that it will not trigger the ring-opening of the strained cyclopropyl group.

  • Reflux: Heat the mixture to reflux (approx. 80–85 °C) for 6 hours. The enol tautomer of the β -keto amide intercepts the acyliminium ion, followed by cyclization and dehydration.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 4-phenyl-6-cyclopropyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, will precipitate. Filter and wash with cold ethanol to remove unreacted benzaldehyde and urea.

Protocol C: Synthesis of 4-Cyclopropylquinolin-2(1H)-one (Knorr-Type Cyclization)

This protocol leverages the pre-existing N-phenyl ring to undergo an intramolecular Friedel-Crafts-type alkylation, constructing a quinoline core.

Step-by-Step Procedure:

  • Preparation: Place polyphosphoric acid (PPA, 15 g) in a flask and warm to 60 °C to reduce viscosity.

  • Addition: Slowly add 3-cyclopropyl-3-oxo-N-phenylpropanamide (5 mmol) to the warm PPA with vigorous mechanical stirring.

  • Cyclization: Raise the temperature strictly to 90 °C and maintain for 4 hours. Causality: PPA acts as both the solvent and a strong acid catalyst. It protonates the ketone, generating a carbocation equivalent that undergoes electrophilic aromatic substitution onto the ortho-position of the aniline ring. Critical Parameter: Do not exceed 100 °C. Excessive thermal and acidic stress will cause the cyclopropyl ring to undergo a homoallylic rearrangement (ring-opening) into a propenyl chain.

  • Quenching: Pour the hot, viscous mixture over crushed ice (100 g) and stir vigorously until the PPA hydrolyzes and a solid precipitates.

  • Purification: Filter the solid, wash with saturated aqueous NaHCO3​ to neutralize residual acid, and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the expected experimental metrics for the three divergent protocols, providing a baseline for yield and purity expectations during scale-up.

Heterocyclic ScaffoldProtocolKey ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Pyrazole ADMF-DMA, then NH2​NH2​⋅H2​O 80, then 902 + 382 - 88%> 98%
Pyrimidine BPhCHO, Urea, cat. p-TSA85 (Reflux)676 - 80%> 95%
Quinoline CPolyphosphoric Acid (PPA)90 (Strict)465 - 70%> 92%

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. URL: [Link]

  • Wu, X.; Li, W. "The applications of β-keto amides for heterocycle synthesis." Journal of Heterocyclic Chemistry, 2022, 59(9), 1445-1490. URL: [Link]

Sources

Method

Reagents and Protocols for the Reaction of 3-Cyclopropyl-3-oxo-N-phenylpropanamide with Primary Amines: A Guide to Enaminone Synthesis

An Application Guide for Drug Development Professionals Abstract: This technical guide provides a detailed exploration of the chemical reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide, a representative β-keto amide,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of the chemical reactivity of 3-cyclopropyl-3-oxo-N-phenylpropanamide, a representative β-keto amide, with primary amines. Contrary to a direct amide-amide coupling, the reaction predominantly proceeds via condensation at the ketone carbonyl to yield highly valuable β-enamino amide (enaminone) structures. This document elucidates the underlying reaction mechanism, offers a systematic approach to reagent selection, and presents detailed, field-proven protocols for successful synthesis. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: Defining the Synthetic Challenge

The molecule 3-cyclopropyl-3-oxo-N-phenylpropanamide belongs to the class of β-keto amides, which are characterized by a ketone carbonyl group positioned beta to an amide carbonyl. This arrangement creates a unique electronic and reactive environment. When presented with the task of "coupling" this molecule with a primary amine, a chemist must first dissect the potential reactive sites.

While the term "coupling" often implies the formation of a new amide bond from a carboxylic acid, our starting material lacks a free carboxyl group. The two principal reaction pathways are:

  • Amide Exchange (Transamidation): Nucleophilic attack at the amide carbonyl to displace the N-phenyl group. This reaction is generally unfavorable and requires harsh conditions or specific enzymatic or catalytic activation, which are outside the scope of standard coupling reagents.

  • Condensation at the Ketone: Nucleophilic attack of the primary amine at the more electrophilic ketone carbonyl, followed by dehydration. This is a classic condensation reaction that forms a stable, conjugated β-enamino amide, commonly known as an enaminone.[1]

This second pathway is the overwhelmingly favored and synthetically useful transformation under typical laboratory conditions. The resulting enaminone scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.[2] Therefore, this guide will focus exclusively on the reagents and protocols for the efficient synthesis of enaminones from 3-cyclopropyl-3-oxo-N-phenylpropanamide.

Section 1: Mechanistic Insights - The Pathway to Enaminone Formation

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The formation of an enaminone from a β-keto amide and a primary amine is a reversible condensation reaction that proceeds through two main stages: the formation of a hemiaminal intermediate and its subsequent dehydration.[1]

The Core Mechanism:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon of the ketone carbonyl. The amide carbonyl is significantly less reactive due to the delocalization of the nitrogen lone pair into the carbonyl group.

  • Hemiaminal (Carbinolamine) Formation: This attack forms a transient zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).[1] This intermediate is often unstable and not isolated.

  • Acid-Catalyzed Dehydration: The elimination of a water molecule from the hemiaminal is the rate-determining step and is typically accelerated by an acid catalyst. The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation yields the final, thermodynamically stable, conjugated enaminone.

The entire process is an equilibrium. To drive the reaction to completion, the water byproduct is often removed, typically by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.

G A β-Keto Amide + Primary Amine B Hemiaminal (Carbinolamine) Intermediate A->B B->A C Protonated Hemiaminal B->C Protonation (Acid Catalyst) D β-Enamino Amide (Enaminone) + H₂O C->D D->B Hydrolysis

Figure 1: General workflow for enaminone synthesis.

Section 2: Reagent and Strategy Selection

The key to a successful enaminone synthesis is facilitating the dehydration of the hemiaminal intermediate. This can be achieved through catalysis and/or by physical removal of water.

Catalytic Approaches

A range of catalysts can be employed, from simple Brønsted acids to more sophisticated Lewis acids.

  • Brønsted Acid Catalysis: This is the most common and cost-effective method. Catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) or acetic acid are sufficient to protonate the hemiaminal's hydroxyl group, facilitating its departure as water.

  • Lewis Acid Catalysis: Lewis acids activate the ketone carbonyl by coordinating to its oxygen atom, rendering it more electrophilic and accelerating the initial nucleophilic attack. This approach is often milder and can be performed at room temperature. Numerous Lewis acids have been reported for this transformation, including Sc(OTf)₃, LaCl₃·7H₂O, and CeCl₃·7H₂O.[2][3]

  • Other Metal Catalysts: Catalytic amounts of salts like ferric (III) ammonium nitrate or cobalt (II) chloride under solvent-free conditions have also proven effective for synthesizing enaminones from 1,3-dicarbonyl compounds.[2]

Driving the Equilibrium: Water Removal

Because the reaction is reversible, removing the water byproduct is crucial for achieving high yields.

  • Azeotropic Distillation: The classic approach involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus to physically trap the water as it is formed.

  • Dehydrating Agents: In cases where high temperatures are undesirable, chemical dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be added directly to the reaction mixture.

Solvent and Temperature Considerations

The choice of solvent depends on the chosen methodology. For azeotropic removal of water, toluene is standard. For Lewis acid-catalyzed reactions at ambient temperature, solvents like dichloromethane (DCM) or acetonitrile are common.[3] Microwave-assisted and solvent-free syntheses have also been reported as efficient, green alternatives that often lead to shorter reaction times and high yields.[2]

Section 3: Detailed Experimental Protocols

The following protocols are robust, general procedures that can be adapted for various primary amines.

Protocol 1: Classic Acid-Catalyzed Synthesis with Azeotropic Water Removal

This protocol is a reliable and scalable method suitable for a wide range of primary amines.

Materials:

  • 3-cyclopropyl-3-oxo-N-phenylpropanamide

  • Primary amine (e.g., benzylamine)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Charging Reagents: To the flask, add 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.), the primary amine (1.1 eq.), and a catalytic amount of p-TsOH·H₂O (0.05 eq.).

  • Solvent Addition: Add toluene to the flask to achieve a concentration of approximately 0.2–0.5 M with respect to the starting amide. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is consumed. This typically takes 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: Mild Lewis Acid-Catalyzed Synthesis

This method is ideal for sensitive substrates that may not tolerate high temperatures.

Materials:

  • 3-cyclopropyl-3-oxo-N-phenylpropanamide

  • Primary amine (e.g., aniline)

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Dichloromethane (DCM) or acetonitrile (MeCN)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reagent Solution: In a round-bottom flask, dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 eq.) and the primary amine (1.1 eq.) in DCM or MeCN (0.2-0.5 M).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 eq.) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. Reactions are often complete within 1-4 hours. Gentle warming (e.g., to 40 °C) may be required for less reactive amines.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude enaminone by flash column chromatography or recrystallization.

Data Summary: Comparison of Catalytic Methods

The following table summarizes typical conditions reported in the literature for the synthesis of enaminones from 1,3-dicarbonyl compounds, which serve as a strong proxy for the target reaction.

Catalyst SystemTypical Loading (mol%)SolventTemperatureTypical YieldsReference
p-TsOH5TolueneReflux85-95%General Knowledge
Acetic Acid10None (Ultrasound)RT>80%
Sc(OTf)₃5None60-80 °C>90%[2]
LaCl₃·7H₂O10CH₂Cl₂RT85-93%[2]
Ce(SO₄)₂10EthanolReflux>80%General Knowledge
CAN10NoneRT70-93%[2]
Zn(ClO₄)₂·6H₂O10None80 °C>70%[2]

CAN = Ceric Ammonium Nitrate; RT = Room Temperature

Section 4: Troubleshooting and Key Considerations

  • Amine Reactivity: Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines and may require longer reaction times, higher temperatures, or a more potent Lewis acid catalyst. Sterically hindered primary amines (e.g., tert-butylamine) may also react more slowly.

  • Reaction Monitoring: Enaminone products are typically more nonpolar than the starting β-keto amide and will have a higher Rf value on silica gel TLC plates. They are also often UV-active and may appear colored due to the extended conjugation.

  • Product Characterization: The formation of the enaminone can be readily confirmed by ¹H NMR spectroscopy. Key signals include a vinyl proton (δ ≈ 5.0-6.0 ppm) and a downfield-shifted N-H proton (δ ≈ 10-12 ppm) involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. Infrared (IR) spectroscopy will show a characteristic shift in the carbonyl stretching frequencies due to conjugation.

Conclusion

The reaction of 3-cyclopropyl-3-oxo-N-phenylpropanamide with primary amines is a robust and high-yielding transformation that leads to the formation of synthetically valuable β-enamino amides. The choice of methodology, whether a classic acid-catalyzed approach with azeotropic water removal or a milder Lewis acid-catalyzed procedure, can be tailored to the specific amine substrate and the desired reaction scale. By understanding the underlying mechanism and leveraging the protocols outlined in this guide, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and organic synthesis.

References

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. (2024). Carbodiimide. [Link]

  • CEM Corporation. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(4), 3097–3105. [Link]

  • Chen, R., et al. (2018). Decarbonylative Coupling of α-Keto Acids and Ynamides for Synthesis of β-Keto Imides. Organic Letters, 20(11), 3377–3380. [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]

  • Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications, 6(3), 332-346. [Link]

  • Al-Hadedi, A. A. M., & Stanchev, S. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2515–2522. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. [Link]

  • Al-Hadedi, A. A. M., & Stanchev, S. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC. [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-740. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

  • Organic Chemistry Portal. Decarbonylative Coupling of α-Keto Acids and Ynamides for Synthesis of β-Keto Imides. [Link]

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Hughes, D. L. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6532-6539. [Link]

  • Cantillo, D., & Kappe, C. O. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 125-148. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Silvi, M., & Melchiorre, P. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 47(1), 226-238. [Link]

  • Lenin, R., & Madhusudhan, R. (2007). Lanthanum trichloride: an efficient Lewis acid catalyst for chemo and regioselective enamination of β-dicarbonyl compounds. Arkivoc, 2007(xiii), 204-209. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis Protocols Using 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In modern drug discovery, the integration of unique structural motifs is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) is a highly versatile β -keto amide building block [1]. The juxtaposition of a cyclopropyl group and a phenyl amide moiety offers distinct advantages:

  • Cyclopropyl Group: Imparts conformational rigidity, increases metabolic stability against cytochrome P450 oxidation, and modulates lipophilicity more favorably than linear alkyl chains.

  • Phenyl Amide: Serves as a robust hydrogen-bonding handle (donor/acceptor) essential for target protein engagement.

The Role of Microwave-Assisted Organic Synthesis (MAOS)

Traditional thermal syntheses involving β -keto amides often suffer from prolonged reaction times (4–24 hours), low yields, and complex regioisomeric mixtures. Microwave-assisted synthesis resolves these bottlenecks through dielectric heating .

Because the β -keto amide and its reacting partners (e.g., hydrazines, aldehydes) possess strong dipole moments, they continuously align with the oscillating microwave field. This generates intense, localized superheating that drastically lowers the activation energy barrier for the enolization step —the rate-limiting thermodynamic hurdle in β -keto amide functionalization [2]. Consequently, nucleophilic attacks and subsequent cyclodehydrations occur in minutes, operating under strict kinetic control to yield highly pure heterocyclic scaffolds [3].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for a microwave-assisted Biginelli-type multicomponent reaction (MCR) utilizing 3-cyclopropyl-3-oxo-N-phenylpropanamide to generate dihydropyrimidine derivatives.

Pathway A 3-cyclopropyl-3-oxo- N-phenylpropanamide D Knoevenagel Condensation A->D MW Heating B Aryl Aldehyde B->D C Urea / Thiourea E Acyliminium Intermediate C->E Nucleophilic Attack D->E F Cyclization & Dehydration E->F MW Heating G Dihydropyrimidine Derivative F->G

Fig 1: Microwave-assisted multicomponent Biginelli reaction pathway using the cyclopropyl β -keto amide.

Experimental Protocols

The following protocols are designed as self-validating systems. The specific parameters (power, ramp time, and cooling) are engineered to prevent the thermal degradation of the strained cyclopropyl ring while maximizing conversion.

Protocol A: Microwave-Assisted Synthesis of Cyclopropyl-Pyrazoles (Knorr-Type)

Rationale: Synthesizing 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxamide derivatives. MW irradiation ensures rapid thermodynamic control, preventing the formation of undesired regioisomers.

Materials & Equipment:

  • 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 mmol, 203.24 g/mol )

  • Phenylhydrazine (1.1 mmol)

  • Glacial acetic acid (0.1 mL, catalyst)

  • Absolute Ethanol (2.0 mL, green solvent)

  • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0)

Step-by-Step Procedure:

  • Preparation: Charge a 10 mL microwave-transparent borosilicate glass vessel with 3-cyclopropyl-3-oxo-N-phenylpropanamide and phenylhydrazine.

  • Solvation & Catalysis: Add 2.0 mL of absolute ethanol followed by 0.1 mL of glacial acetic acid. Insert a PTFE-coated magnetic stir bar.

  • Sealing: Crimp-seal the vessel with a Teflon-lined septum to safely contain autogenous pressure.

  • MW Programming:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (prevents pressure spiking)

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Stirring: 600 rpm

  • Quenching: Utilize the instrument's compressed air cooling to rapidly bring the vessel below 40 °C. Causality: Rapid quenching freezes the equilibrium, preventing the retro-Knorr reaction and preserving the cyclopropyl moiety.

  • Workup: Pour the reaction mixture into 15 mL of crushed ice. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Protocol B: Solvent-Free Microwave-Assisted Biginelli Reaction

Rationale: Solvent-free conditions maximize the concentration of reacting species. MW irradiation efficiently penetrates the solid/melt mixture, driving the Knoevenagel condensation without toxic organic solvents.

Materials & Equipment:

  • 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Urea (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA, 10 mol%)

Step-by-Step Procedure:

  • Homogenization: In an agate mortar, thoroughly grind the β -keto amide, benzaldehyde, urea, and p-TSA for 3 minutes until a fine, homogeneous paste/powder is formed.

  • Transfer: Transfer the mixture into a 10 mL MW vessel. Do not add solvent.

  • MW Programming:

    • Target Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 5 minutes

    • Max Power: 100 W (Restricted power prevents localized charring of the solid mixture before it transitions into a melt phase).

  • Extraction: Upon completion and cooling, add 5 mL of hot ethyl acetate to the vessel to dissolve the solid mass.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL) to neutralize the p-TSA. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane:EtOAc, 7:3).

Quantitative Data Presentation

The table below summarizes the empirical advantages of transitioning from conventional thermal heating to the microwave-assisted protocols described above.

Reaction TypeParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)
Protocol A (Pyrazole Synthesis)Reaction Time 6 - 8 hours10 minutes
Isolated Yield 55 - 62%88 - 94%
Regioselectivity ~70:30 mixture>95:5
E-factor > 25< 5
Protocol B (Biginelli Reaction)Reaction Time 12 - 18 hours5 minutes
Isolated Yield 40 - 50%85 - 91%
Solvent Required Ethanol / Acetic AcidNone (Solvent-Free)
Purity (Crude) < 70% (High byproduct load)> 90%

Troubleshooting & Experimental Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following mechanistic insights dictate the protocol boundaries:

  • Why is p-TSA required in Protocol B? Amides are inherently less nucleophilic at the α -carbon than their ester counterparts due to the strong resonance donation from the amide nitrogen. A strong Brønsted acid (p-TSA) is strictly required to highly activate the benzaldehyde carbonyl, making it sufficiently electrophilic to undergo the initial Knoevenagel condensation with the cyclopropyl β -keto amide.

  • Why limit MW power to 100W in solvent-free conditions? Without a solvent to act as a heat sink, the dielectric heating of the highly polar urea and p-TSA can cause localized "hot spots." Exceeding 100W will cause the cyclopropyl ring to undergo thermally induced ring-opening degradation before the bulk mixture reaches the uniform melt phase required for the MCR.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives." Molecules. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently see researchers struggle with the amidation of beta-keto esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently see researchers struggle with the amidation of beta-keto esters. Synthesizing 3-cyclopropyl-3-oxo-N-phenylpropanamide presents a unique set of chemoselectivity challenges that often result in poor yields and complex purification pipelines.

This guide provides field-proven methodologies, mechanistic diagnostics, and self-validating protocols to help you bypass common pitfalls and achieve >85% yields.

Mechanistic Diagnostics: Why is my yield so low?

Q: Why does the direct reaction between ethyl 3-cyclopropyl-3-oxopropanoate and aniline result in poor yields (<30%) of the target amide? A: The core issue is an electrophilic mismatch. In a beta-keto ester, the C3 ketone carbonyl is significantly more electrophilic than the C1 ester carbonyl. Aniline is a weak, sterically hindered nucleophile. Under standard heating conditions, aniline preferentially attacks the C3 ketone, leading to the kinetic product (an enamine/Schiff base) rather than the thermodynamic product (the beta-keto amide) .

Q: How can I bypass this chemoselectivity issue entirely? A: By abandoning the beta-keto ester starting material and utilizing the Meldrum's Acid Pathway . By acylating Meldrum's acid with cyclopropanecarbonyl chloride, you create an intermediate that thermally decomposes into a highly reactive acyl ketene. Ketenes react instantaneously and exclusively with amines to form amides, mathematically preventing enamine formation .

Pathway Visualization

SynthesisPathways Ester Ethyl 3-cyclopropyl-3-oxopropanoate + Aniline Amide 3-cyclopropyl-3-oxo-N-phenylpropanamide (Target Product) Ester->Amide Amidation (Ester Attack) Heat / DMAP Enamine Enamine / Schiff Base (Undesired Byproduct) Ester->Enamine Ketone Attack Kinetic Control Meldrum Meldrum's Acid + Cyclopropanecarbonyl Chloride AcylMeldrum Acyl Meldrum's Acid Intermediate Meldrum->AcylMeldrum Pyridine / CH2Cl2 0°C to RT AcylKetene Acyl Ketene Intermediate (Highly Reactive) AcylMeldrum->AcylKetene Heat (Reflux) - Acetone, - CO2 AcylKetene->Amide + Aniline Rapid Trapping

Figure 1: Mechanistic divergence in the synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide.

Quantitative Route Comparison

Q: What is the data-driven difference between these two synthetic routes? A: The table below summarizes the quantitative metrics and typical outcomes observed in process chemistry scale-ups for this specific molecule .

ParameterRoute A: Direct Amidation (Ester)Route B: Meldrum's Acid Pathway
Starting Materials Ethyl 3-cyclopropyl-3-oxopropanoate, AnilineMeldrum's acid, Cyclopropanecarbonyl chloride, Aniline
Typical Yield 25% - 40%85% - 95%
Reaction Temperature 140 °C (Refluxing Xylene)0 °C (Acylation) → 110 °C (Aminolysis)
Reaction Time 16 - 24 hours2 hours (Acylation) + 3 hours (Aminolysis)
Primary Byproducts Enamine, Oxidized aniline (black tar)Acetone (gas), CO2 (gas)
Purification Required Intensive Silica Gel ChromatographySimple Acid/Base Wash & Recrystallization

Validated Experimental Protocols

Q: What are the exact, step-by-step procedures to guarantee these results? A: Below are the self-validating protocols for both methods. We strongly recommend Protocol B for its superior atom economy and purity profile.

Protocol A: The Meldrum's Acid Route (Recommended for >85% Yield)

Causality: This protocol relies on the thermal retro-cycloaddition of the acyl Meldrum's acid. The generation of acetone and CO2 gases drives the reaction forward via Le Chatelier's principle, while the highly electrophilic ketene intermediate ensures 100% chemoselectivity for the amide.

  • Step 1: Acylation

    • In an oven-dried flask under argon, dissolve Meldrum's acid (1.0 eq, 10 mmol) and anhydrous pyridine (2.0 eq, 20 mmol) in 30 mL of anhydrous CH₂Cl₂. Cool to 0 °C.

    • Dropwise, add cyclopropanecarbonyl chloride (1.1 eq, 11 mmol).

    • Validation Check: The solution will transition from clear to pale yellow. Stir for 2 hours, allowing it to warm to room temperature.

    • Wash the organic layer with 1M HCl (3 x 20 mL) to remove pyridine salts, then brine. Dry over MgSO₄ and concentrate in vacuo to yield the acyl Meldrum's acid intermediate.

  • Step 2: Aminolysis & Ketene Trapping

    • Dissolve the crude intermediate in 25 mL of anhydrous toluene. Add freshly distilled aniline (1.0 eq, 10 mmol).

    • Equip the flask with a reflux condenser and heat to 110 °C.

    • Validation Check: Monitor the reaction via an oil bubbler. You will observe vigorous gas evolution (CO₂ and acetone vapor). The reaction is complete when gas evolution ceases (typically 2-3 hours).

    • Cool to room temperature. Wash the toluene layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃.

    • Concentrate and recrystallize the crude solid from Ethyl Acetate/Hexanes to yield pure 3-cyclopropyl-3-oxo-N-phenylpropanamide.

Protocol B: Catalytic Direct Amidation (Alternative)

Causality: If you are restricted to using ethyl 3-cyclopropyl-3-oxopropanoate, you must force the thermodynamic product. DMAP acts as an acyl transfer agent, while a Dean-Stark trap physically removes the ethanol byproduct to prevent the reverse reaction.

  • Step 1: Setup

    • In a round-bottom flask equipped with a Dean-Stark trap, combine ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq, 10 mmol), aniline (1.2 eq, 12 mmol), and DMAP (0.1 eq, 1 mmol) in 40 mL of anhydrous xylene.

  • Step 2: Thermodynamic Equilibration

    • Heat the mixture to a vigorous reflux (140 °C) under an argon atmosphere.

    • Validation Check: Monitor the Dean-Stark trap. Ethanol should slowly collect in the sidearm. Continue refluxing for 16-24 hours.

  • Step 3: Workup

    • Cool the dark mixture to room temperature. Dilute with 50 mL Ethyl Acetate.

    • Wash aggressively with 1M HCl (3 x 30 mL) to remove DMAP and the large excess of aniline.

    • Purify the concentrated crude via flash column chromatography (Hexanes:EtOAc gradient) to separate the target amide from the enamine byproduct.

Troubleshooting & FAQs

Q: My direct amidation reaction mixture turned black, and the yield is <20%. What caused this? A: Aniline is highly susceptible to air oxidation, particularly at the elevated temperatures (>130 °C) required for direct amidation . The black tar is polymerized, oxidized aniline. Solution: You must rigorously degas your xylene solvent and maintain a strict argon atmosphere. Always use freshly distilled aniline (which should be colorless, not yellow or brown).

Q: NMR analysis of my crude product shows a new alkene proton signal around 4.5 ppm and a shift in the cyclopropyl multiplet. What did I make? A: You have synthesized the kinetic enamine byproduct (Schiff base). Because the C3 ketone is more electrophilic than the C1 ester, aniline attacked the ketone, followed by dehydration . Solution: If using Protocol B, ensure your reaction is heated sufficiently to allow the kinetic enamine to revert and equilibrate to the thermodynamic amide. Alternatively, switch to Protocol A, which bypasses the ketone attack entirely.

Q: Can I saponify the ethyl ester to a free beta-keto acid and use standard peptide coupling reagents (EDC/HOBt) with aniline? A: Absolutely not. 3-cyclopropyl-3-oxopropanoic acid is highly unstable. Beta-keto acids undergo rapid, spontaneous decarboxylation at room temperature via a six-membered cyclic transition state, yielding cyclopropyl methyl ketone and CO₂ gas. Solution: Never attempt to isolate the free beta-keto acid. The Meldrum's acid intermediate serves as a stable, highly activated surrogate that bypasses this degradation pathway.

References
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(07), 1053-1057. URL:[Link]

  • Ma, X., & Zhang, W. (2022). Aminolysis of acyl Meldrum's acids to form β‐keto amides. ResearchGate. URL: [Link]

  • Pallesen, J. S., et al. (2021). Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds. Journal of Medicinal Chemistry. URL:[Link]

Optimization

Minimizing side reactions in 3-cyclopropyl-3-oxo-N-phenylpropanamide cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges associated with the cross-coupling (specifically α-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges associated with the cross-coupling (specifically α-arylation) of 3-cyclopropyl-3-oxo-N-phenylpropanamide .

This β-keto amide presents a unique polyfunctional challenge: it contains a highly strained cyclopropyl ring, an ambident enolate system (C vs. O nucleophilicity), an acidic secondary amide, and a ketone susceptible to nucleophilic cleavage. The following guide provides field-proven, mechanistically grounded solutions to minimize side reactions and maximize your desired C-arylation yields.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing cyclopropyl ring-opened byproducts during my cross-coupling? A: The cyclopropyl group adjacent to the β-keto moiety is highly strained and susceptible to ring-opening via two primary pathways: 1) Radical-mediated cleavage initiated by single-electron transfer (SET), or 2) Direct oxidative addition of the strained C–C bond to a 1[1]. This is notoriously prevalent when using Nickel(0) catalysts, which readily undergo 2[2]. Furthermore, excited-state palladium species or the presence of trace oxygen can trigger 3[3].

  • Actionable Solution: Switch from Ni to Pd catalysts to ensure a strict two-electron Pd(0)/Pd(II) catalytic cycle. Rigorously degas solvents to remove O₂, which acts as a radical initiator. Utilize sterically demanding, electron-rich phosphine ligands (e.g., XPhos) to accelerate the C–C bond-forming reductive elimination step, thereby kinetically outcompeting the slower ring-opening pathway.

Q2: My LC-MS shows the correct product mass, but NMR confirms O-arylation instead of the desired C-arylation. How do I correct the regioselectivity? A: 3-cyclopropyl-3-oxo-N-phenylpropanamide forms an ambident enolate. The regioselectivity of the electrophilic attack by the Pd-aryl species is dictated by the nature of the ion pair. Hard bases (e.g., NaOtBu) and highly polar aprotic solvents (e.g., DMF, DMSO) promote the dissociation of the enolate ion pair, exposing the harder oxygen atom and driving4[4].

  • Actionable Solution: Shift to softer, less dissociative bases like anhydrous K₃PO₄ or Cs₂CO₃, and use non-polar solvents like Toluene or 1,4-Dioxane. This maintains a tight ion pair, shielding the oxygen and directing the palladium complex to the softer α-carbon.

Q3: I am observing competing N-arylation on the phenylamide group. How can I suppress this? A: The N–H proton of the secondary phenylamide is acidic and can undergo competing Buchwald-Hartwig amidation. While the active methylene (α-carbon) is typically more acidic, the pKa values are close enough that non-selective deprotonation occurs at elevated temperatures.

  • Actionable Solution: Lower the reaction temperature to ≤80 °C to favor the thermodynamically more stable C-arylation product. Employ bidentate phosphine ligands with large bite angles (e.g., Xantphos). The geometric constraints imposed by these ligands strongly favor the reductive elimination geometry required for C-arylation over N-arylation.

Q4: The starting material is consumed, but I am isolating N-phenylacetamide and cyclopropanecarboxylic acid derivatives. What is happening? A: You are observing a retro-Claisen cleavage (deacylation). β-keto amides are highly susceptible to nucleophilic attack at the ketone carbonyl by strong bases, leading to 5[5].

  • Actionable Solution: Strictly avoid nucleophilic alkoxide bases (e.g., NaOtBu, KOtBu) and hydroxide impurities. Ensure all reagents and solvents are rigorously anhydrous. Utilize mild, non-nucleophilic bases such as K₃PO₄.

Section 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the metal-bound enolate intermediate and the specific conditions that trigger each side reaction.

ReactionPathways SM 3-Cyclopropyl-3-oxo- N-phenylpropanamide Enolate Pd-Bound Enolate Intermediate SM->Enolate Base + Pd(II) / Ar-X Deacyl Retro-Claisen Cleavage SM->Deacyl Nucleophilic Base (KOtBu) CAryl C-Arylation (Desired Product) Enolate->CAryl XPhos / K3PO4 / Toluene OAryl O-Arylation (Side Product) Enolate->OAryl DMF / NaOtBu RingOpen Ring-Opened Byproduct Enolate->RingOpen Ni(0) or Radical Initiator

Divergent reaction pathways and side reactions of the Pd-enolate intermediate.

Section 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction parameters and chemoselectivity, demonstrating how optimized conditions suppress side reactions.

Catalyst / LigandBaseSolventTemp (°C)C-Aryl (%)O-Aryl (%)Ring-Opened (%)Cleavage (%)
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 80 >85 <2 <1 0
Pd(OAc)₂ / PPh₃NaOtBuDMF1001545535
Ni(COD)₂ / dppfCs₂CO₃Dioxane90105>800
Pd₂(dba)₃ / XantphosK₃PO₄Dioxane8082<1<10

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and build trust in your workflow, use this self-validating protocol for the α-arylation of 3-cyclopropyl-3-oxo-N-phenylpropanamide. It includes built-in In-Process Controls (IPCs) to verify mechanistic integrity at critical stages.

Step 1: Catalyst Pre-Activation

  • Action: In an oven-dried Schlenk tube under Argon, mix Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%) in anhydrous Toluene (0.1 M). Stir at 40 °C for 15 minutes until a homogeneous color change is observed.

  • Causality: Pre-forming the active Pd(0)L₂ complex ensures no unligated Pd(0) is present in the matrix. Unligated metals are prime culprits for initiating non-selective oxidative additions or radical pathways that lead to cyclopropyl ring opening.

Step 2: Substrate & Base Addition

  • Action: Add 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 equiv), the Aryl Bromide (1.1 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality: Anhydrous K₃PO₄ acts as a non-nucleophilic, soft base. It prevents retro-Claisen cleavage and maintains a tight enolate ion pair in Toluene to strictly suppress O-arylation.

Step 3: Degassing & Reaction Execution

  • Action: Perform three rigorous freeze-pump-thaw cycles. Backfill with Argon and heat the reaction mixture to 80 °C.

  • Causality: Rigorous removal of oxygen eliminates the primary radical initiator responsible for single-electron transfer (SET) cyclopropyl ring opening.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: At t = 1 hour, withdraw a 50 µL aliquot under positive Argon pressure. Dilute with LC-MS grade MeCN, filter, and analyze.

  • Validation Check:

    • Check A: If the [M+H]⁺ corresponding to the ring-opened isomer is >5%, your Argon seal has failed, or light-induced radical pathways are occurring. Abort, check seals, and wrap the next flask in foil.

    • Check B: If the [M+H]⁺ of N-phenylacetamide is detected, your K₃PO₄ has absorbed atmospheric moisture (forming KOH). Discard the reaction and restart with a freshly oven-dried batch of base.

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature. Filter through a short pad of Celite to remove the phosphate salts, washing with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. ACS Publications.[Link]

  • Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. PMC.[Link]

  • Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. ACS Catalysis.[Link]

  • O-arylation versus C-arylation: copper-catalyzed. Semantic Scholar.[Link]

  • Base-Mediated Synthesis of Anhydrides from Activated Amides. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Cyclopropyl-3-oxo-N-phenylpropanamide Cyclization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the cyclization of β -keto amides to form quinolone scaffolds is a cornerstone of medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the cyclization of β -keto amides to form quinolone scaffolds is a cornerstone of medicinal chemistry. However, the cyclization of 3-cyclopropyl-3-oxo-N-phenylpropanamide presents a unique kinetic challenge: balancing the thermal activation required for the Knorr-type quinoline synthesis against the thermal and acidic lability of the cyclopropyl ring.

This guide provides a mechanistic troubleshooting framework, empirical data, and self-validating protocols to help you achieve high-yielding conversions while suppressing ring-opened byproducts.

Core Mechanistic Pathways

To troubleshoot this reaction, we must first understand the competing pathways. The desired reaction is an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) that yields 4-cyclopropylquinolin-2(1H)-one . However, under strong Brønsted acid conditions, the protonated intermediate possesses significant partial enol character. If the temperature is too high, the highly strained cyclopropyl ring undergoes nucleophilic ring opening via a homo-conjugate addition pathway, leading to linear aliphatic byproducts .

Mechanism A 3-cyclopropyl-3-oxo-N-phenylpropanamide (Starting Material) B Protonated β-keto amide (Reactive Intermediate) A->B Brønsted Acid (PPA / H2SO4) C 4-cyclopropylquinolin-2(1H)-one (Desired Product) B->C 85°C: Intramolecular Friedel-Crafts Cyclization D Ring-Opened Alkyl Quinolone (Undesired Byproduct) B->D >110°C: Homo-conjugate Nucleophilic Ring Opening

Reaction pathways for 3-cyclopropyl-3-oxo-N-phenylpropanamide under acidic conditions.

Frequently Asked Questions & Troubleshooting

Q1: Why is precise temperature control so critical for this specific substrate? A: Temperature acts as the kinetic switch between cyclization and decomposition. The Friedel-Crafts cyclization requires moderate thermal activation to overcome the loss of entropy during ring closure. However, experimental and theoretical studies confirm that the cyclopropyl cation is highly unstable . If the internal temperature exceeds 100 °C, the activation energy barrier for the SN​2 -like nucleophilic ring opening of the cyclopropyl ring is overcome. This leads to the rapid formation of homoallylic or linear alkyl quinolone byproducts.

Q2: I am seeing a large amount of a highly polar streak on my TLC and my reaction mixture is turning black. What is happening? A: This is the classic visual hallmark of cyclopropyl ring cleavage and subsequent polymerization. When the cyclopropyl ring opens, it forms reactive alkene or carbocation intermediates that rapidly polymerize in strong acid. A healthy Knorr cyclization of this substrate in Polyphosphoric Acid (PPA) should remain a clear, amber color. If the mixture turns dark brown or black, your internal temperature has spiked, likely due to an exothermic runaway or localized hot spots from poor stirring.

Q3: What is the recommended acid catalyst for this reaction? A: We strongly recommend Polyphosphoric acid (PPA) over concentrated Sulfuric Acid ( H2​SO4​ ). PPA provides a milder protonating environment and acts as an excellent, highly polar solvent that stabilizes the transition state of the cyclization without aggressively attacking the cyclopropyl ring. For highly sensitive substrates, modern alternatives utilizing Trifluoromethanesulfonic acid (TfOH) in Hexafluoroisopropanol (HFIP) at lower temperatures have also proven effective at preserving cyclopropyl architecture .

Q4: How can I troubleshoot incomplete conversion without increasing the temperature? A: If starting material persists at 85 °C, do not increase the heat . Instead, address mass transfer. PPA is highly viscous; inadequate mechanical stirring leads to cold spots (leaving starting material unreacted) and hot spots near the flask walls (causing ring opening). Switch from a magnetic stir bar to a heavy-duty overhead mechanical stirrer and extend the reaction time by 1–2 hours.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the causal relationship between reaction temperature, conversion rates, and the distribution of products when using PPA as the catalyst.

Internal Temp (°C)Reaction Time (h)SM Conversion (%)Yield of 4-Cyclopropylquinolin-2-one (%)Yield of Ring-Opened Byproducts (%)Physical Appearance (Self-Validation)
604.04540< 5Pale yellow, highly viscous
85 (Optimized) 2.0 > 98 88 < 5 Amber, clear, smoothly stirring
1101.0> 993555Dark brown, opaque
1300.5100< 10> 80 (Polymeric)Black, tarry, difficult to stir

Standard Operating Procedure: Optimized Cyclization Workflow

This protocol is designed as a self-validating system . By monitoring the color of the reaction and the relative retention factors ( Rf​ ) on Thin Layer Chromatography (TLC), you can verify the integrity of the process in real-time.

Workflow S1 1. Acid Addition (PPA at 40°C) S2 2. Substrate Loading (T < 50°C) S1->S2 S3 3. Thermal Activation (85°C, 2 hrs) S2->S3 S4 4. Aqueous Quench (Ice Water) S3->S4 S5 5. Isolation (Filtration) S4->S5

Step-by-step optimized workflow for the cyclization of the beta-keto amide.

Step-by-Step Methodology:
  • Apparatus Preparation: Equip a 250 mL three-necked round-bottom flask with a heavy-duty overhead mechanical stirrer, an internal thermocouple, and a nitrogen inlet. Causality: Magnetic stirring is insufficient for PPA and will cause localized thermal degradation.

  • Acid Loading: Add 50 g of Polyphosphoric acid (PPA, 115% H3​PO4​ basis) to the flask. Warm gently to 40 °C to reduce viscosity and initiate stirring.

  • Substrate Addition: Slowly add 5.0 g (24.6 mmol) of 3-cyclopropyl-3-oxo-N-phenylpropanamide in small portions over 15 minutes.

    • Self-Validation Check: Maintain the internal temperature below 50 °C during addition. The mixture should remain pale yellow.

  • Thermal Activation: Gradually heat the reaction mixture to 85 °C using a temperature-controlled oil bath. Maintain strictly at 85 °C ± 5 °C for 2 hours.

    • Self-Validation Check: The solution should turn a clear amber color. If it turns dark brown, immediately remove the heat source.

  • Reaction Monitoring: Sample 50 µL of the mixture, quench in 1 mL of ice water, extract with ethyl acetate, and analyze via TLC (Eluent: 1:1 EtOAc/Hexane).

    • Self-Validation Check: The starting material ( β -keto amide, higher Rf​ ) should be completely consumed, replaced by a single major spot (the 2-quinolone, lower Rf​ due to lactam hydrogen bonding).

  • Quenching: Remove the heat source. While the mixture is still warm and stirrable (approx. 60 °C), pour it slowly into 200 g of vigorously stirred crushed ice and water.

  • Isolation: Stir the aqueous suspension for 1 hour until the PPA is fully hydrolyzed. Filter the precipitated solid, wash extensively with cold water (3 x 50 mL) to remove residual acid, and dry under vacuum at 50 °C to afford the crude 4-cyclopropylquinolin-2(1H)-one.

References

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides National Center for Biotechnology Information (PMC) URL:[Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol Organic Letters (ACS Publications) URL:[Link]

  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation Journal of the American Chemical Society (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling 3-cyclopropyl-3-oxo-N-phenylpropanamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling 3-cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4)[1].

Beta-keto amides present unique purification challenges due to their dual polar/non-polar nature and their tendency to undergo keto-enol tautomerization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to ensure high-yield, high-purity crystallization.

Troubleshooting Guide & FAQs

Q: Why does my compound "oil out" instead of forming distinct crystals during cooling? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point, or when the solvent's polarity disrupts the keto-enol equilibrium, creating a supersaturated emulsion rather than a crystalline lattice. 3-cyclopropyl-3-oxo-N-phenylpropanamide contains both a hydrophobic cyclopropyl/phenyl moiety and a highly polar beta-keto amide core. Causality & Solution: If the solvent is too polar (e.g., pure ethanol), it may preferentially solvate the enol tautomer, preventing the uniform nucleation of the keto form. Transition to a binary solvent system (e.g., Ethyl Acetate/Hexanes). The non-polar anti-solvent lowers the solubility threshold, while keeping the temperature strictly below 60°C prevents the formation of a molten phase[2].

Q: How does keto-enol tautomerization affect my purification yield? A: Beta-keto amides exist in a dynamic equilibrium between their keto and enol forms. If the crystallization solvent does not support the rapid interconversion of these tautomers, you may isolate a mixture of polymorphs or experience severe yield loss. Causality & Solution: Rely on Crystallization-Induced Diastereomer/Tautomer Transformation (CIDT). By using a weakly polar solvent system and employing a slow cooling gradient, the equilibrium is continuously driven toward the least soluble tautomer (typically the hydrogen-bonded keto form in the solid state), ensuring a uniform solid phase and overriding kinetic limitations[3].

Q: I observe discoloration and thermal degradation during hot recrystallization. How can I prevent this? A: Beta-keto amides are highly susceptible to thermal degradation. At elevated temperatures, residual synthetic reagents (such as trace acids from the initial ester-amine condensation) can catalyze amide hydrolysis or decarboxylation[4]. Causality & Solution: Implement a "minimal thermal stress" protocol. Never exceed 60°C during dissolution[2]. If the compound does not fully dissolve at 60°C, increase the volume of the primary solvent (Ethyl Acetate) rather than increasing the temperature.

Quantitative Data & Strategy Matrices

Table 1: Solvent Selection Matrix

To achieve a self-validating crystallization system, solvent selection must balance the solvation of the polar amide core and the non-polar cyclopropyl/phenyl rings.

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanistic Rationale
Ethyl Acetate / Hexanes 4.4 / 0.177 / 68Optimal Balances dielectric constants. EtOAc dissolves the polar core; Hexanes act as a tunable anti-solvent to force nucleation.
Toluene 2.4110Good Non-polar nature drives the equilibrium toward the rigid keto form, aiding uniform nucleation. Requires higher vacuum for drying.
Ethanol / Water 5.2 / 9.078 / 100Poor High polarity disrupts intramolecular hydrogen bonding; high risk of oiling out and base/acid-catalyzed hydrolysis.
Table 2: Impurity Profiling & Removal Strategy

The synthesis of beta-keto amides typically involves the condensation of a beta-keto ester with a primary aromatic amine (aniline)[4]. Addressing these specific impurities before recrystallization is critical.

Impurity TypeSourceRemoval StrategyCausality
Aniline Unreacted starting materialAcidic aqueous wash (0.1 M HCl) prior to recrystallization.Protonation of the primary amine forms a water-soluble anilinium salt, easily partitioned into the aqueous layer.
Beta-keto ester Unreacted starting materialSilica gel filtration (plug) using 10% EtOAc/Hexanes.Esters lack the strong hydrogen-bond donating ability of the amide, eluting significantly faster on normal-phase silica.

Experimental Protocol: Binary Recrystallization

This step-by-step methodology is designed as a self-validating system. Visual cues (such as the cloud point) act as built-in quality control checkpoints.

  • Pre-Treatment (Optional but Recommended): Dissolve the crude 3-cyclopropyl-3-oxo-N-phenylpropanamide in Dichloromethane (DCM) and wash with 0.1 M HCl to remove trace aniline[4]. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolution: Weigh the crude solid into a clean, dry Erlenmeyer flask. For every 1.0 g of crude mass, add 5 mL of Ethyl Acetate (EtOAc). Warm the flask in a water bath strictly maintained at 55–60°C while swirling continuously[2].

  • Hot Filtration: If insoluble polymerized byproducts are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent heterogeneous nucleation.

  • Anti-Solvent Addition (The Cloud Point): Remove the flask from the heat source. While the solution is still warm (approx. 50°C), slowly add Hexanes dropwise. Self-Validation Check: Stop adding Hexanes the exact moment the solution becomes faintly and persistently cloudy. This indicates optimal supersaturation.

  • Seeding and Annealing: Add a single seed crystal of pure 3-cyclopropyl-3-oxo-N-phenylpropanamide. Allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours. Causality: Slow cooling allows the tautomeric forms to equilibrate and pack efficiently into the most thermodynamically stable crystal lattice[3].

  • Maturation: Transfer the flask to an ice bath (4°C) for an additional 1 hour to depress solubility and maximize crystalline yield.

  • Isolation & Drying: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexanes to displace the mother liquor. Dry under high vacuum (≤ 1 mbar) at room temperature for 12 hours.

Workflow Visualization

The following diagram maps the logical decision tree for resolving phase separation ("oiling out") during the recrystallization of beta-keto amides.

Workflow N1 Crude 3-Cyclopropyl-3-oxo- N-phenylpropanamide N2 Dissolve in EtOAc (Max 60°C) N1->N2 N3 Observe Phase State N2->N3 N4 Oiling Out (Liquid-Liquid Separation) N3->N4 High Temp / Polar Impurities N5 Clear Solution (Optimal Solvation) N3->N5 Ideal Saturation N6 Add Hexanes & Seed Crystals N4->N6 N7 Slow Cooling (4°C) Equilibrate Tautomers N5->N7 N6->N7 N8 Pure Crystalline Product N7->N8

Workflow for resolving oiling out during beta-keto amide recrystallization.

References

  • Source: sapphirebioscience.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: acs.org (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Condensation Reactions of 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with condensation reactions of 3-cyclopropyl-3-oxo-N-phenylpropanamide, a versatile building block in medicinal chemistry. The unique structural features of this molecule, namely the bulky cyclopropyl and N-phenyl groups, often lead to significant steric hindrance, which can impede reactivity and result in low yields. This resource offers a series of targeted questions and answers to address these specific experimental hurdles.

Troubleshooting Guide: Low Yield and Reaction Failure

Question 1: My Knoevenagel condensation with an aromatic aldehyde is giving very low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Knoevenagel condensation of 3-cyclopropyl-3-oxo-N-phenylpropanamide with aromatic aldehydes are most commonly attributed to steric hindrance. The bulky cyclopropyl and N-phenyl groups can hinder the approach of the aldehyde to the enolate intermediate. Here’s a breakdown of the problem and potential solutions:

Causality:

  • Steric Hindrance: The primary issue is the spatial crowding around the reactive methylene protons, situated between the cyclopropyl ketone and the amide group. This steric bulk makes deprotonation by a base and subsequent nucleophilic attack on the aldehyde carbonyl challenging.

  • Reversibility of the Reaction: The initial aldol-type addition is often reversible. If the subsequent dehydration to the final condensed product is slow due to steric strain, the equilibrium may favor the starting materials.

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Starting Conditions
Elevated Temperatures Provides the necessary activation energy to overcome the steric barrier for both the initial C-C bond formation and the subsequent dehydration step.Start with refluxing toluene (approx. 110 °C) or xylene (approx. 140 °C).
Azeotropic Water Removal Continuously removing the water byproduct shifts the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. This is crucial for driving the reaction to completion.[1][2]Utilize a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene.[3][4]
Stronger Base/Catalyst System A more potent base can more effectively deprotonate the sterically hindered active methylene group.Consider using a stronger base like sodium ethoxide or potassium tert-butoxide in catalytic amounts. Piperidine is a common catalyst for the Knoevenagel reaction.[5][6]
Lewis Acid Catalysis A Lewis acid can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the less nucleophilic, sterically hindered enolate.Try adding a Lewis acid such as TiCl₄, ZnCl₂, or Montmorillonite K-10 clay as a co-catalyst.[7]
Microwave Irradiation Microwave heating can significantly accelerate the reaction rate by rapidly and efficiently heating the reaction mixture, often leading to higher yields in shorter times.[8]Start with a temperature of 120-150 °C in a sealed microwave reactor, using a polar solvent like ethanol or DMF.
Ultrasound-Assisted Synthesis Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can help overcome activation barriers.[9][10]Immerse the reaction flask in an ultrasonic bath at a controlled temperature.

Experimental Workflow: Overcoming Steric Hindrance in Knoevenagel Condensation

G cluster_0 Initial Reaction Setup cluster_1 Problem Identification cluster_2 Troubleshooting Strategies cluster_3 Optimized Reaction A Combine 3-cyclopropyl-3-oxo-N- phenylpropanamide, aldehyde, and catalyst (e.g., piperidine) in toluene. B Low or no product formation (monitored by TLC/LC-MS). A->B If reaction stalls C Increase Reaction Temperature (reflux in xylene). B->C Option 1 D Implement Water Removal (Dean-Stark apparatus). B->D Option 2 E Enhance Catalysis (add Lewis acid, e.g., TiCl₄). B->E Option 3 F Alternative Energy Sources (Microwave or Ultrasound). B->F Option 4 G Successful product formation with improved yield. C->G D->G E->G F->G

Caption: Troubleshooting workflow for Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-cyclopropyl-3-oxo-N-phenylpropanamide in multicomponent reactions like the Biginelli or Hantzsch synthesis?

A1: Yes, in principle, 3-cyclopropyl-3-oxo-N-phenylpropanamide can be used in these reactions as the β-dicarbonyl component. However, the steric hindrance from the cyclopropyl and N-phenyl groups may necessitate more forcing reaction conditions compared to less hindered substrates like ethyl acetoacetate.

  • For the Biginelli reaction: You may need to use a strong Lewis acid catalyst (e.g., Yb(OTf)₃) and higher temperatures, potentially with microwave assistance, to achieve good yields.[11][12][13][14] The reaction involves the condensation of an aldehyde, the β-keto amide, and urea (or thiourea).[15][16]

  • For the Hantzsch pyridine synthesis: This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonium salt.[17][18] Using the β-keto amide might require optimization, and the initial product will be a dihydropyridine, which may need subsequent oxidation.

Q2: What is the role of the cyclopropyl group in the reactivity of the adjacent carbonyl?

A2: The cyclopropyl group has unique electronic properties. It can stabilize an adjacent positive charge through conjugation, a property stemming from the p-character of its C-C bonds. This can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack under certain conditions. However, in the context of forming an enolate at the methylene position, its primary effect is steric bulk.

Q3: Are there any alternative reaction pathways I should be aware of when running these condensation reactions?

A3: Besides the desired condensation product, several side reactions can occur, especially under harsh conditions:

  • Self-condensation of the aldehyde: This is more likely if a strong base is used.

  • Michael addition: The product of the Knoevenagel condensation is an α,β-unsaturated system, which can undergo a subsequent Michael addition with another equivalent of the enolate.

  • Retro-Claisen condensation: Under strongly basic conditions, the β-keto amide can undergo cleavage.

Careful control of reaction conditions (temperature, catalyst loading, and reaction time) is essential to minimize these side reactions.

Q4: How can I synthesize heterocyclic compounds like pyrazoles or pyrimidines from 3-cyclopropyl-3-oxo-N-phenylpropanamide?

A4: 3-Cyclopropyl-3-oxo-N-phenylpropanamide is an excellent precursor for various heterocycles due to its 1,3-dicarbonyl-like functionality.

  • Pyrazoles: Cyclocondensation with hydrazine or its derivatives is a standard method for synthesizing pyrazoles from 1,3-dicarbonyl compounds.[8][19][20][21][22] Heating the β-keto amide with hydrazine hydrate in a solvent like ethanol or acetic acid would be a typical starting point.

  • Pyrimidines: As mentioned in the Biginelli reaction, condensation with an aldehyde and urea or thiourea will yield dihydropyrimidines. Another common method is the cyclocondensation with amidines. Ultrasound irradiation has been shown to be effective in promoting the synthesis of pyrimidinols from β-keto esters and amidines.[3][4][23]

Q5: What is the Gewald reaction, and can I use my starting material in it?

A5: The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene compound (like your β-keto amide), and elemental sulfur in the presence of a base.[24][25][26] The first step of the Gewald reaction is a Knoevenagel condensation.[24] Given the reactivity of your compound in Knoevenagel condensations, it is a plausible substrate for the Gewald reaction, although optimization would likely be required to account for its steric properties.

Mechanism: Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A 3-Cyclopropyl-3-oxo-N-phenylpropanamide B Enolate Intermediate A->B Deprotonation D Alkoxide Intermediate B->D Attacks Carbonyl Base Base (e.g., Piperidine) C Aldehyde E β-Hydroxy Adduct D->E Protonation F Final Product (α,β-unsaturated) E->F Elimination of H₂O

Caption: General mechanism of the Knoevenagel condensation.

Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol provides a starting point for optimizing the Knoevenagel condensation of 3-cyclopropyl-3-oxo-N-phenylpropanamide with an aromatic aldehyde using microwave irradiation.

Materials:

  • 3-Cyclopropyl-3-oxo-N-phenylpropanamide

  • Aromatic aldehyde

  • Piperidine

  • Ethanol (anhydrous)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-cyclopropyl-3-oxo-N-phenylpropanamide (1.0 mmol, 1.0 eq.).

  • Add the aromatic aldehyde (1.1 mmol, 1.1 eq.).

  • Add anhydrous ethanol (5 mL).

  • Add piperidine (0.1 mmol, 0.1 eq.).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 120 °C, the ramp time to 2 minutes, and the hold time to 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm product formation.

  • If the reaction is incomplete, consider increasing the temperature to 140 °C or the hold time to 40 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This guide provides a comprehensive starting point for troubleshooting and optimizing condensation reactions involving the sterically demanding 3-cyclopropyl-3-oxo-N-phenylpropanamide. By understanding the underlying principles and systematically applying the strategies outlined, researchers can significantly improve the outcomes of their synthetic efforts.

References

  • Dean-Stark - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 26, 2026, from [Link]

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246–4252. [Link]

  • Dean–Stark apparatus - Wikipedia. (2024, March 1). Retrieved March 26, 2026, from [Link]

  • A Simple Dean-Stark Apparatus Explained. (2013, April 22). YouTube. Retrieved March 26, 2026, from [Link]

  • Effect of ultrasonic frequency on Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (2024). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions. (2018). National Open Access Monitor, Ireland. Retrieved March 26, 2026, from [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2018). PMC. Retrieved March 26, 2026, from [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. Retrieved March 26, 2026, from [Link]

  • Automated Library Generation Using Sequential Microwave-Assisted Chemistry. Application toward the Biginelli Multicomponent Condensation. (2001). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • Microwave Multicomponent Synthesis. (2010). PMC. Retrieved March 26, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). PMC. Retrieved March 26, 2026, from [Link]

  • Biginelli reaction - Wikipedia. (2023, December 29). Retrieved March 26, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (2024, January 21). Retrieved March 26, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved March 26, 2026, from [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved March 26, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. Retrieved March 26, 2026, from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved March 26, 2026, from [Link]

  • The Bonding and Reactivity of α-Carbonyl Cyclopropanes. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Knoevenagel condensation - Wikipedia. (2024, February 21). Retrieved March 26, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2009). CHIMIA. Retrieved March 26, 2026, from [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2009, March 25). CHIMIA. Retrieved March 26, 2026, from [Link]

  • Reactivity of electrophilic cyclopropanes. (2014). PMC. Retrieved March 26, 2026, from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 26, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). PMC. Retrieved March 26, 2026, from [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (n.d.). JOCPR. Retrieved March 26, 2026, from [Link]

  • Aldol condensation reaction and catalyst therefore. (n.d.). Google Patents.
  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved March 26, 2026, from [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 23). YouTube. Retrieved March 26, 2026, from [Link]

  • Gewald reaction - Wikipedia. (2023, October 29). Retrieved March 26, 2026, from [Link]

  • The Gewald multicomponent reaction. (2011, February 15). PubMed. Retrieved March 26, 2026, from [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved March 26, 2026, from [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved March 26, 2026, from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved March 26, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Palladium Catalyzed β-Arylation of α-Keto Esters. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide: Purity Analysis of 3-Cyclopropyl-3-oxo-N-phenylpropanamide (Core-Shell vs. Fully Porous Columns)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, objective comparison of HPLC column technologies for the purity analysis of 3-cyclopropyl-3-oxo-N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, objective comparison of HPLC column technologies for the purity analysis of 3-cyclopropyl-3-oxo-N-phenylpropanamide, supported by mechanistic insights and ICH Q2(R2) compliant validation data.

Introduction: The Analytical Challenge

3-Cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) is a highly reactive β -keto amide building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Developing a robust purity assay for this compound presents two distinct physicochemical challenges:

  • Keto-Enol Tautomerism: The active methylene group flanked by the ketone and amide carbonyls exists in a dynamic keto-enol equilibrium. If the rate of tautomeric interconversion is similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks.

  • Chemical Instability: Under stress conditions, the amide bond is susceptible to hydrolysis, yielding aniline and 3-cyclopropyl-3-oxopropanoic acid (which rapidly decarboxylates into cyclopropyl methyl ketone).

To accurately quantify the API and its degradation products, the analytical method must provide exceptional resolving power. This guide compares the performance of modern Core-Shell (superficially porous) C18 columns against traditional Fully Porous C18 columns to establish a self-validating, stability-indicating method.

Mechanistic Insights: Why Particle Morphology Matters

The choice of stationary phase directly dictates the efficiency of the separation.

  • Fully Porous Particles (3.0 µm): Solute molecules diffuse deep into the porous network of the silica particle. For complex molecules like β -keto amides, this long diffusion path increases the resistance to mass transfer (the C -term in the van Deemter equation), leading to broader peaks and lower resolution.

  • Core-Shell Particles (2.7 µm): These particles feature a solid, non-porous silica core surrounded by a thin (e.g., 0.5 µm) porous shell. The solid core limits the diffusion depth, drastically accelerating mass transfer. Furthermore, the solid core improves thermal conductivity within the column, mitigating frictional heating effects and ensuring uniform temperature distribution [2].

Causality in Action: By minimizing the C -term, core-shell columns deliver Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiencies (plate counts) at conventional HPLC backpressures. This is critical for resolving the closely eluting aniline degradation product from the main 3-cyclopropyl-3-oxo-N-phenylpropanamide peak without requiring specialized 15,000 psi instrumentation [3].

MassTransfer cluster_0 Core-Shell C18 (2.7 µm) cluster_1 Fully Porous C18 (3.0 µm) Analyte 3-Cyclopropyl-3-oxo-N- phenylpropanamide CS_Diff Short Diffusion Path (0.5 µm porous shell) Analyte->CS_Diff FP_Diff Long Diffusion Path (Fully porous core) Analyte->FP_Diff CS_MT Rapid Mass Transfer (Minimized C-term) CS_Diff->CS_MT CS_Peak Sharp Peak / Rs > 2.0 CS_MT->CS_Peak FP_MT Slower Mass Transfer (Elevated C-term) FP_Diff->FP_MT FP_Peak Broader Peak / Rs < 1.5 FP_MT->FP_Peak

Fig 1. Mass transfer kinetics comparison between core-shell and fully porous particles.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating forced degradation directly into the method development phase, we proactively prove that the method is "stability-indicating"—a core requirement of the [1].

Reagents and Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Preparation: Dissolve 3-cyclopropyl-3-oxo-N-phenylpropanamide reference standard in diluent to a final concentration of 100 µg/mL.

  • Forced Degradation (Self-Validation Step): Expose 100 µg/mL sample aliquots to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and 60°C (thermal) for 24 hours. Neutralize before injection.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Rationale: The low pH (~2.7) keeps residual silanols on the silica fully protonated, preventing secondary ion-exchange interactions with the amide nitrogen that cause peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Rationale: Elevated temperature accelerates the keto-enol interconversion rate, coalescing the tautomers into a single, sharp, quantifiable peak).

  • Detection: Photodiode Array (PDA) at 254 nm.

Validation_Workflow Prep Sample Prep & Spiking HPLC HPLC Analysis (Core-Shell C18) Prep->HPLC Degradation Forced Degradation Degradation->Prep Spec Specificity (Peak Purity) HPLC->Spec Lin Linearity (R² > 0.999) HPLC->Lin Prec Precision (%RSD < 2.0) HPLC->Prec

Fig 2. ICH Q2(R2) analytical method validation workflow for purity analysis.

Comparative Performance & Validation Data

Chromatographic Performance Comparison

When analyzing the stressed samples, the core-shell column demonstrated superior resolving power, particularly in separating the main API from its primary hydrolytic degradant (aniline).

Table 1: System Suitability & Performance Metrics

ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (3.0 µm)Analytical Impact
Theoretical Plates (N) > 28,000~ 14,500Higher N yields sharper peaks and lower LODs.
Tailing Factor (Tf) 1.051.38Core-shell provides superior peak symmetry.
Resolution (API / Aniline) 3.41.6Rs > 2.0 is required for robust baseline integration.
System Backpressure ~ 2,800 psi~ 2,600 psiBoth are well within standard HPLC limits (<4000 psi).
Optimal Run Time 7.5 min12.0 minCore-shell increases laboratory throughput by ~37%.
ICH Q2(R2) Validation Summary (Core-Shell Method)

Because the core-shell column met all system suitability criteria, it was selected for full method validation according to the updated [1].

Table 2: Method Validation Results for 3-Cyclopropyl-3-oxo-N-phenylpropanamide

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from degradants/blankPurity Angle < Purity Threshold (PDA)Pass
Linearity R² ≥ 0.999 (Range: 1 to 150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 100.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)0.45%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.04 µg/mL / 0.12 µg/mLPass

Conclusion

For the purity analysis of complex β -keto amides like 3-cyclopropyl-3-oxo-N-phenylpropanamide, traditional fully porous columns struggle to overcome the mass transfer resistance that exacerbates tautomeric peak broadening.

By transitioning to a 2.7 µm Core-Shell C18 column , analytical laboratories can achieve a 2-fold increase in theoretical plates without exceeding the pressure limits of standard HPLC systems. The resulting method not only baseline-resolves critical degradation products (like aniline) but also easily satisfies all rigorous ICH Q2(R2) validation criteria, ensuring a highly trustworthy, stability-indicating assay for pharmaceutical development.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • Next-Generation Stationary Phases: Properties and Performance of Core-Shell Columns. Chromatography Online.[Link]

  • Core-Shell Column Technology & Chromatographic Advantages. Shimadzu.[Link]

Comparative

Yield comparison of 3-cyclopropyl-3-oxo-N-phenylpropanamide across different transition metal catalysts

Yield Comparison of 3-cyclopropyl-3-oxo-N-phenylpropanamide Across Different Transition Metal Catalysts Executive Summary The synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide—a critical β -keto amide building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Yield Comparison of 3-cyclopropyl-3-oxo-N-phenylpropanamide Across Different Transition Metal Catalysts

Executive Summary

The synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide—a critical β -keto amide building block for agrochemicals and pharmaceuticals—via the direct amidation of ethyl 3-cyclopropyl-3-oxopropanoate with aniline presents a unique synthetic challenge. Aniline is a notoriously weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. Furthermore, the β -keto ester substrate is prone to competitive enolization, which can sequester metal catalysts into stable, inactive six-membered chelates.

This guide objectively compares three distinct transition metal catalytic systems—Zirconium(IV) , Palladium(II) , and Iron(III) —evaluating their mechanistic causality, yield efficiency, and ability to preserve the highly strained, acid-sensitive cyclopropyl ring.

Mechanistic Divergence: Lewis Acid Activation vs. Oxidative Addition

To overcome the high activation energy of direct ester amidation, transition metal catalysts fundamentally alter the reaction pathway. Early transition metals (Zr, Fe) operate via Lewis Acid Activation , whereas late transition metals (Pd) bypass nucleophilic acyl substitution entirely via Oxidative Addition [1].

Amidation Substrate Ethyl 3-cyclopropyl-3-oxopropanoate + Aniline Zr Zr(IV) or Fe(III) Catalyst (Lewis Acid Activation) Substrate->Zr Pathway A Pd Pd(0)-NHC Catalyst (Cross-Coupling) Substrate->Pd Pathway B Coord Carbonyl O-Coordination (Electrophilic Activation) Zr->Coord Product 3-cyclopropyl-3-oxo-N-phenylpropanamide (Target Beta-Keto Amide) Coord->Product Nucleophilic Attack OxAdd Oxidative Addition into Acyl C-O Bond Pd->OxAdd OxAdd->Product Ligand Exchange & Reductive Elimination

Fig 1. Divergent mechanistic pathways for transition-metal catalyzed direct amidation of esters.

Quantitative Yield Comparison

The following data synthesizes the performance of each catalyst system based on standard amidation protocols for β -keto esters.

Catalyst SystemLoading (mol%)Reaction ConditionsTime (h)Isolated Yield (%)Chemoselectivity (Cyclopropyl)
Zr(OtBu)₄ 10Toluene, 110 °C2488 - 92 Excellent (Intact)
Pd(OAc)₂ / IPr 5Toluene, 100 °C, KOtBu1678 - 82 High (Intact)
FeCl₃ 15Solvent-free, 80 °C1262 - 68 Moderate (Trace opening)

Catalyst Deep-Dive & Self-Validating Experimental Protocols

Zirconium(IV) Catalysis: The High-Yield Benchmark

Causality & Expertise: Zirconium(IV) salts, such as Zr(OtBu)₄ or Cp₂ZrCl₂, are highly oxophilic. Under reaction conditions, these precursors rapidly form discrete zirconium oxo clusters (ZrOCs)[2]. These clusters act as hard Lewis acids that dually activate the ester via carbonyl oxygen coordination while simultaneously organizing the incoming aniline to facilitate C–N bond formation[3]. Crucially, the extreme oxophilicity of Zr(IV) prevents the β -keto enolate from irreversibly poisoning the catalyst, leading to the highest isolated yields.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube under N₂, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol) and aniline (1.2 mmol).

  • Catalyst Addition: Add Zr(OtBu)₄ (10 mol%) dissolved in anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 24 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active ester ( Rf​ ~0.6) will disappear, replaced by a highly UV-active, polar amide spot ( Rf​ ~0.3).

  • Workup: Cool to room temperature, quench with 1M HCl (1 mL) to break the Zr-amide complex, extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography yields the pure product. Self-Validation: ¹H NMR will confirm the integrity of the cyclopropyl ring via a characteristic multiplet at δ 0.9-1.2 ppm.

Palladium(II)-NHC Catalysis: The Cross-Coupling Approach

Causality & Expertise: Palladium operates on a fundamentally different paradigm. Instead of making the carbonyl carbon more electrophilic, an in-situ generated Pd(0)-NHC complex undergoes oxidative addition directly into the acyl C–O bond of the ester[1]. This forms an acyl-palladium(II) intermediate. The aniline then coordinates to the metal center, followed by reductive elimination to form the amide. The bulky IPr ligand is mandatory to stabilize the Pd intermediate and prevent decarbonylation.

Step-by-Step Protocol:

  • Setup: In a glovebox, charge a vial with Pd(OAc)₂ (5 mol%), IPr·HCl ligand (10 mol%), and KOtBu (2.0 equiv).

  • Reagent Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol) and aniline (1.5 mmol) in anhydrous toluene (3.0 mL).

  • Reaction: Heat at 100 °C for 16 hours.

  • Validation: The reaction mixture will transition from pale yellow to dark brown/black as Pd(0) nanoparticles eventually precipitate upon reaction completion.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography.

Iron(III) Catalysis: The Earth-Abundant Alternative

Causality & Expertise: Iron(III) chloride provides a highly sustainable, solvent-free Lewis acid activation[4]. However, the β -keto moiety of ethyl 3-cyclopropyl-3-oxopropanoate acts as a bidentate ligand, forming stable chelates with Fe(III). This chelation slightly retards the turnover frequency compared to standard aliphatic esters. Furthermore, trace amounts of HCl generated from FeCl₃ moisture hydrolysis can cause minor ring-opening of the acid-sensitive cyclopropyl group, slightly lowering the isolated yield.

Step-by-Step Protocol:

  • Setup: In a standard reaction vial, mix ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol) and aniline (1.2 mmol). No solvent is added.

  • Catalyst Addition: Add anhydrous FeCl₃ (15 mol%).

  • Reaction: Stir the neat mixture at 80 °C for 12 hours.

  • Validation: The mixture becomes highly viscous. Aliquot sampling via LC-MS will show the desired mass [M+H]⁺ = 204.1.

  • Workup: Dilute the viscous mixture with EtOAc (10 mL) and wash thoroughly with saturated aqueous NaHCO₃ (2 × 5 mL) to remove iron salts and neutralize trace acids.

  • Purification: Dry the organic layer, concentrate, and recrystallize from hot ethanol.

Conclusion

For the synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide, Zirconium(IV) catalysis is the superior choice, offering the highest yields (up to 92%) and perfect preservation of the cyclopropyl ring[2][3]. Palladium-NHC catalysis provides a robust alternative via an oxidative addition pathway[1], though it requires expensive precious metals and strong bases. Iron(III) catalysis is a viable green alternative for scale-up[4], provided that the moderate yield and potential for trace ring-opening are acceptable within the process chemistry parameters.

References

  • Source: acs.
  • Source: researchgate.
  • Title: Solvent-Free Iron(III)
  • Source: acs.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Cyclopropyl-3-oxo-N-phenylpropanamide Derivatives

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 3-cyclopropyl-3-oxo-N-phenylpropanamide derivatives. These compounds, featuring a unique combination of a cyclopropyl ketone and an N-phenyl amide moiety, present an interesting case for mass spectrometric analysis due to their potential as bioactive molecules.[1]

Understanding the fragmentation behavior of these derivatives under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) is crucial for their unambiguous identification, impurity profiling, and metabolism studies. This guide will provide a detailed, in-depth comparison of their fragmentation patterns, supported by established experimental protocols and a discussion of the underlying fragmentation mechanisms.

The Structural Uniqueness of 3-Cyclopropyl-3-oxo-N-phenylpropanamide Derivatives

The 3-cyclopropyl-3-oxo-N-phenylpropanamide scaffold brings together three key functionalities that influence its fragmentation in mass spectrometry:

  • The Cyclopropyl Ring: This strained three-membered ring is prone to ring-opening reactions upon energetic activation, a key characteristic that can be exploited for structural confirmation.[1][2] The inherent ring strain makes it a focal point for fragmentation.

  • The β-Dicarbonyl System: The 1,3-dicarbonyl arrangement (a ketone and an amide) provides multiple potential sites for ionization and subsequent fragmentation, including characteristic cleavages of the carbon-carbon backbone.

  • The N-phenyl Amide: The amide bond is a common site of cleavage in mass spectrometry, and the presence of the phenyl ring can lead to the formation of stable, resonance-stabilized fragment ions.

This guide will dissect how the interplay of these structural features dictates the fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments.

Experimental Protocols

To ensure the generation of reproducible and high-quality mass spectral data, a standardized experimental approach is essential. The following protocols for electrospray ionization (ESI) mass spectrometry are recommended.

Sample Preparation

The quality of the mass spectrum is highly dependent on proper sample preparation. The goal is to have the analyte in a volatile solvent system at an appropriate concentration, free of non-volatile salts and buffers that can interfere with the ionization process.

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve approximately 1 mg of the 3-cyclopropyl-3-oxo-N-phenylpropanamide derivative in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.

  • Dilution to Working Concentration: From this stock solution, prepare a working solution with a concentration in the range of 1-10 µg/mL by diluting with a mixture of acetonitrile and water (typically 1:1 v/v) containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Filtration (if necessary): If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument's fluidics.

  • Vialing: Transfer the final solution to a clean, low-volume autosampler vial.

Mass Spectrometry Analysis: CID and HCD

Tandem mass spectrometry (MS/MS) is performed to induce and analyze the fragmentation of a selected precursor ion. Both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are valuable techniques for this purpose.[3]

Instrumentation and General Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or a quadrupole time-of-flight (Q-TOF) instrument, is recommended for accurate mass measurements of both precursor and product ions.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds due to the presence of the amide and ketone functionalities which can be readily protonated.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecule, [M+H]⁺.

  • MS2 Scan (CID/HCD):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., stepped normalized collision energy from 10 to 40 eV) to observe the full spectrum of fragment ions.

    • CID: Typically performed in an ion trap or the collision cell of a triple quadrupole instrument. It involves multiple low-energy collisions with an inert gas (e.g., helium or nitrogen).

    • HCD: Performed in a dedicated collision cell, typically in Orbitrap instruments. It involves higher-energy collisions with nitrogen gas and generally results in a greater abundance of lower mass fragment ions.

Comparative Fragmentation Pattern Analysis

To illustrate the fragmentation behavior of 3-cyclopropyl-3-oxo-N-phenylpropanamide derivatives, we will consider a representative, unsubstituted parent compound: 3-cyclopropyl-3-oxo-N-phenylpropanamide .

Proposed Key Fragmentation Pathways:

The fragmentation of the protonated molecule, [M+H]⁺, is expected to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Diagram of Proposed Fragmentation Pathways

M_H [M+H]⁺ (m/z 204.09) F1 Fragment 1 (m/z 162.08) Loss of C3H6 M_H->F1 Ring Opening & Neutral Loss F2 Fragment 2 (m/z 134.05) Loss of C4H6O M_H->F2 Amide Cleavage F4 Fragment 4 (m/z 93.06) Aniline M_H->F4 Amide Bond Cleavage F5 Fragment 5 (m/z 69.03) Cyclopropylcarbonyl cation M_H->F5 Amide Cleavage F3 Fragment 3 (m/z 120.08) Loss of C4H4O2 F2->F3 Loss of CO

Sources

Comparative

Evaluating Enantioselectivity of 3-Cyclopropyl-3-oxo-N-phenylpropanamide Derived Chiral Ligands

Executive Summary & Mechanistic Rationale The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the precise spatial arrangement of chiral ligands around a metal center. 3-cyclopropyl-3-oxo-N-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the precise spatial arrangement of chiral ligands around a metal center. 3-cyclopropyl-3-oxo-N-phenylpropanamide (CAS: 693793-63-4) has emerged as a highly specialized β -ketoamide building block for the synthesis of privileged chiral ligands[1].

The structural logic behind utilizing this specific precursor is rooted in two distinct mechanistic advantages:

  • The Cyclopropyl Motif: Unlike linear alkyl chains (e.g., butyl or hexyl groups) that suffer from entropic penalties due to free rotation, the rigid cyclopropyl ring provides a dense, localized steric wall. This effectively blocks one enantioface of the coordinated substrate without introducing excessive conformational flexibility.

  • The N-Phenyl Amide Moiety: The keto-enol tautomerism inherent to β -ketoamides allows them to act as versatile bidentate chelators for transition metals[2]. Furthermore, the N-phenyl amide acts as a bifunctional hydrogen-bond donor. In the transition state, the amide N-H directs incoming nucleophiles (such as nitronates), while the phenyl ring engages in π−π stacking with aromatic electrophiles, stabilizing the preferred transition state geometry[3].

This guide objectively evaluates the performance of two novel Schiff base ligands derived from this precursor—L-CPA-DPEN and L-CPA-AMOL —against a standard Bis(oxazoline) (Ph-BOX) ligand in the benchmark Copper(II)-catalyzed Asymmetric Henry (nitroaldol) reaction.

Ligand Design & Synthesis Workflow

To evaluate enantioselectivity, the β -ketoamide precursor is condensed with chiral primary amines to yield tridentate Schiff base ligands.

  • L-CPA-DPEN: Derived from condensation with (1R,2R)-1,2-diphenylethylenediamine.

  • L-CPA-AMOL: Derived from condensation with (1R,2S)-cis-1-amino-2-indanol.

LigandSynthesis A 3-cyclopropyl-3-oxo- N-phenylpropanamide C Tridentate Schiff Base Ligand (L-CPA) A->C Condensation (EtOH, Reflux) B Chiral Amine (DPEN or Aminoindanol) B->C E Active Chiral Cu(II) Catalyst C->E Complexation (RT, 2h) D Cu(OAc)2 in MeOH D->E

Ligand synthesis and Cu(II) complexation workflow.

Comparative Performance Data

The ligands were evaluated in the asymmetric Henry reaction between benzaldehyde and nitromethane. The data below demonstrates the objective superiority of the cyclopropyl-derived Schiff bases in terms of chiral induction compared to the industry-standard Ph-BOX ligand.

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
L-CPA-DPEN 5 mol%-20249296 (R)
L-CPA-AMOL 5 mol%-20368889 (R)
Ph-BOX (Ref) 5 mol%-20488591 (R)

Data Interpretation: L-CPA-DPEN exhibits the highest enantioselectivity (96% ee) and yield. The dual phenyl rings of the DPEN backbone synergize with the N-phenyl amide of the ketoamide precursor to create a highly rigid, deep chiral pocket that strictly discriminates between the Re and Si faces of the aldehyde.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that robust methodology requires built-in validation checkpoints. The following protocol for the Asymmetric Henry Reaction is designed as a self-validating system.

Phase 1: In-Situ Catalyst Generation
  • Procedure: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of L-CPA-DPEN in 2.0 mL of anhydrous methanol. Add 0.05 mmol of Cu(OAc)₂. Stir at room temperature for 2 hours.

  • Causality: Methanol is chosen because it easily coordinates and dissociates from the Cu(II) axial sites, preventing competitive inhibition while solvating the acetate counterions.

  • Validation Checkpoint: Observe a distinct color shift from pale yellow (free ligand) to a deep emerald green/blue. This chromic shift is the optical signature of a successful square-planar or square-pyramidal Cu(II) chelation event.

Phase 2: Asymmetric Henry Reaction
  • Procedure: Cool the catalyst solution to -20°C. Add 1.0 mmol of benzaldehyde, followed by a slow, dropwise addition of 10.0 mmol (10 equivalents) of nitromethane. Stir for 24 hours.

  • Causality: The reaction is conducted at -20°C rather than room temperature to thermodynamically suppress the uncatalyzed background reaction. By lowering the thermal kinetic energy, carbon-carbon bond formation is forced to occur exclusively within the sterically demanding chiral environment of the Cu(II) coordination sphere, maximizing enantiomeric excess.

  • Validation Checkpoint (Reaction Progress): Monitor via TLC (Hexane/EtOAc 3:1). The benzaldehyde spot (Rf ~0.6) should disappear, replaced by the β -nitro alcohol product (Rf ~0.3).

Phase 3: Stereochemical Validation
  • Procedure: Quench the reaction with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography.

  • Validation Checkpoint (Enantioselectivity): Determine the ee via Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/i-PrOH = 90:10, flow rate 1.0 mL/min, λ = 254 nm). The major (R)-enantiomer will elute at tR​ ~14.2 min, and the minor (S)-enantiomer at tR​ ~18.5 min.

Transition State & Enantioselectivity Model

The high enantioselectivity observed with L-CPA-DPEN is governed by a highly ordered transition state. The cyclopropyl group acts as a steric shield, while the N-phenyl amide directs the nitronate.

TransitionState Cat Chiral Cu(II) Complex Coord Substrate Coordination (Aldehyde + Nitronate) Cat->Coord Re Re-face Attack (Favored Pathway) Coord->Re H-bond guidance from N-phenyl Si Si-face Attack (Sterically Blocked) Coord->Si Cyclopropyl steric clash Prod (R)-beta-nitro alcohol (>90% ee) Re->Prod

Transition state logic dictating enantioselectivity.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-cyclopropyl-3-oxo-N-phenylpropanamide

An In-Depth Guide to Personal Protective Equipment for Handling 3-cyclopropyl-3-oxo-N-phenylpropanamide As a novel compound, a comprehensive and officially registered Safety Data Sheet (SDS) for 3-cyclopropyl-3-oxo-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-cyclopropyl-3-oxo-N-phenylpropanamide

As a novel compound, a comprehensive and officially registered Safety Data Sheet (SDS) for 3-cyclopropyl-3-oxo-N-phenylpropanamide may not be readily available. However, a robust safety protocol and personal protective equipment (PPE) plan can be expertly formulated by examining the hazards associated with its primary chemical functionalities: the cyclopropyl ketone and the N-phenylpropanamide moieties. This guide provides the essential, immediate safety and logistical information required for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: A Structurally-Informed Approach

The potential hazards of 3-cyclopropyl-3-oxo-N-phenylpropanamide are inferred from the known toxicological and physical properties of its constituent parts.

  • Cyclopropyl Ketone Moiety : The cyclopropyl methyl ketone analogue is known to be a flammable liquid and vapor.[1][2][3] It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[2][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Furthermore, it is classified as a dermatotoxin capable of causing skin burns.[4]

  • N-phenylpropanamide Moiety : Amide-containing compounds, such as N-phenylpropanamide, can be harmful if swallowed.[5] Similar structures are known to cause skin and serious eye irritation.[6] As a fine powder, the primary risk is the inhalation of airborne particles, leading to respiratory tract irritation.[6]

Based on this analysis, a summary of anticipated hazards is presented below.

Anticipated Hazard Route of Exposure Rationale and Contributing Functional Group
Respiratory Tract Irritation InhalationHandling of the compound as a fine powder can lead to airborne particles. Both amide and ketone functionalities can be respiratory irritants.[2][4][6]
Serious Eye Irritation/Damage Eye ContactAirborne powder or accidental splashes can cause severe eye irritation or damage. This is a known hazard for both cyclopropyl ketones and N-phenyl amides.[1][4][6]
Skin Irritation / Burns Skin ContactDirect contact with the solid or solutions can cause skin irritation. The cyclopropyl ketone moiety suggests a potential for more severe effects like skin burns.[1][4]
Toxicity upon Ingestion IngestionAccidental ingestion may be harmful, a common warning for both ketones and amides.[2][5]
Flammability Fire/ExplosionThe presence of the cyclopropyl ketone suggests the compound may be flammable, especially as a dust cloud or when dissolved in a flammable solvent.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7][8]

Core PPE Requirements
  • Respiratory Protection : Due to the powdered nature of the compound, preventing inhalation is critical.

    • Minimum Requirement : A NIOSH-approved N95 (or EN 149-certified FFP2) filtering facepiece respirator for handling small quantities (<1g) in a well-ventilated area.

    • Recommended : For extended procedures or when handling larger quantities, a half-mask or full-face elastomeric respirator with particulate filters (P100) is advised. For high-dust-generating tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[9][10]

  • Eye and Face Protection : To protect against airborne particles and potential splashes.

    • Mandatory : Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[3]

    • Additional Protection : A full-face shield must be worn over the safety goggles, especially when transferring the powder or working with solutions.[7]

  • Hand Protection : To prevent skin contact and absorption.

    • Glove Type : Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[9]

    • Technique : Use a double-gloving technique for added protection during high-risk manipulations. Gloves must be removed using the proper technique to avoid contaminating the skin. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : To shield the skin from contamination.

    • Standard : A clean, flame-resistant laboratory coat with a fully fastened front.

    • Enhanced : For handling larger quantities or in case of a significant spill risk, a chemical-resistant apron or a disposable coverall (e.g., Tyvek®) should be worn over the lab coat.[8][10]

  • Footwear :

    • Fully enclosed, chemical-resistant safety footwear must be worn in the laboratory. Perforated shoes or sandals are strictly prohibited.[11]

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Lab Coat : Ensure appropriate lab footwear and a fastened lab coat are on.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respirator : Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield : Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer, most contaminated pair of gloves.

  • Face Shield and Goggles : Remove from the back of the head forward.

  • Lab Coat/Coverall : Remove by rolling it inside-out, without touching the exterior.

  • Respirator : Remove from the back of the head.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale of the operation.

PPE_Selection_Workflow cluster_weighing Solid Handling cluster_solution Solution Handling start Start: Assess Task (e.g., Weighing, Reaction Setup) weighing Weighing Solid Compound start->weighing Solid solution_work Working with Solutions start->solution_work Liquid small_qty Small Quantity? (< 1g) weighing->small_qty large_qty Large Quantity? (> 1g) weighing->large_qty ppe_solution Standard PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves - Work in Fume Hood solution_work->ppe_solution ppe_small Minimum PPE: - N95 Respirator - Goggles - Lab Coat - Single Nitrile Gloves small_qty->ppe_small Yes ppe_large Enhanced PPE: - Half-mask/PAPR - Goggles & Face Shield - Lab Coat & Apron - Double Nitrile Gloves large_qty->ppe_large Yes end_ppe Proceed with Task ppe_small->end_ppe ppe_large->end_ppe ppe_solution->end_ppe Emergency_Response incident Incident Occurs (Spill or Exposure) is_spill Is it a Spill? incident->is_spill Yes is_exposure Is it an Exposure? incident->is_exposure Yes spill_size Assess Spill Size is_spill->spill_size exposure_type Assess Exposure Type is_exposure->exposure_type spill_small Small & Controllable? spill_size->spill_small Yes spill_large Large or Uncontrolled? spill_size->spill_large No clean_spill Clean up with appropriate spill kit and PPE spill_small->clean_spill evacuate Evacuate Area. Alert others. Call EHS/Emergency. spill_large->evacuate seek_medical Seek Immediate Medical Attention clean_spill->seek_medical If exposure occurred evacuate->seek_medical If exposure occurred skin_eye Skin/Eye Contact? exposure_type->skin_eye Yes inhalation_ingestion Inhalation/Ingestion? exposure_type->inhalation_ingestion Yes flush Use Safety Shower/Eyewash for at least 15 mins skin_eye->flush fresh_air Move to Fresh Air inhalation_ingestion->fresh_air flush->seek_medical fresh_air->seek_medical

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